molecular formula C20H16N2O3 B5770939 N-2-biphenylyl-4-methyl-3-nitrobenzamide

N-2-biphenylyl-4-methyl-3-nitrobenzamide

Número de catálogo: B5770939
Peso molecular: 332.4 g/mol
Clave InChI: MWQRMSVWLOPBAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-2-Biphenylyl-4-methyl-3-nitrobenzamide is a synthetic nitroaromatic compound incorporating both biphenyl and benzamide structures, designed for advanced chemical and pharmaceutical research applications. As a nitroaromatic compound, it features an electron-withdrawing nitro group attached to an aromatic ring, a characteristic known to influence the electronic distribution and reactivity of the molecule, making it a valuable intermediate in organic synthesis . The compound's structure, which includes a benzamide core, is of significant interest in medicinal chemistry research; similar scaffolds are frequently explored for their potential to interact with biological targets, such as enzymes, and have been investigated in the development of probes and inhibitors for various diseases, including cancer . The biphenyl moiety may offer additional points for structural modification and interaction with hydrophobic pockets in proteins. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, leveraging reactions such as the reduction of the nitro group to an amine for further functionalization . It is provided as a high-purity solid for laboratory use. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all nitroaromatic compounds with appropriate safety precautions .

Propiedades

IUPAC Name

4-methyl-3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-11-12-16(13-19(14)22(24)25)20(23)21-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQRMSVWLOPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Pharmacological Profiling of N-(Biphenyl-2-yl)-4-methyl-3-nitrobenzamide: A Bivalent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the identification of versatile, bivalent structural scaffolds is critical for accelerating library generation. N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide represents a highly specialized hybrid intermediate. It bridges two historically significant pharmacophores: the sterically demanding ortho-biphenyl amine motif—a hallmark of Succinate Dehydrogenase Inhibitors (SDHIs) like —and the 4-methyl-3-nitrobenzoyl moiety, a critical precursor in the synthesis of BCR-ABL tyrosine kinase inhibitors such as.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating guide to the synthesis, physicochemical profiling, and downstream derivatization of this high-value compound.

Physicochemical Properties & Computational Profiling

Understanding the physicochemical parameters of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide is essential for predicting its behavior in both synthetic workflows and biological systems. The rigid biphenyl system imposes a significant steric penalty, locking the amide bond into a preferred conformation that minimizes entropic loss upon target binding.

Table 1: Quantitative Physicochemical and Pharmacokinetic Data

PropertyValueRationale / Implication
Molecular Formula C₂₀H₁₆N₂O₃Defines the exact atomic composition.
Molecular Weight 332.36 g/mol Falls within Lipinski's Rule of 5 (MW < 500), highly favorable for oral bioavailability.
Estimated LogP ~4.6High lipophilicity driven by the biphenyl moiety; suggests strong hydrophobic pocket binding.
Topological Polar Surface Area 74.9 ŲOptimal for membrane permeability (TPSA < 140 Ų); moderate blood-brain barrier penetration potential.
Hydrogen Bond Donors (HBD) 1The amide N-H provides a critical, highly directional hydrogen bond for target engagement.
Hydrogen Bond Acceptors (HBA) 4Nitro oxygens and the amide carbonyl oxygen act as diverse interaction points.
Rotatable Bonds 3Low conformational flexibility due to the rigid biaryl and benzamide core, reducing entropic penalty.

Synthetic Methodology & Causative Workflows

The synthesis of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide requires overcoming the inherent steric hindrance of the ortho-substituted biaryl system. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield poor conversion rates due to the shielded nature of the nitrogen. Therefore, activation via the highly electrophilic is mandated.

Protocol 1: Sterically Hindered Amide Coupling

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

  • Preparation: Dissolve 2-aminobiphenyl (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq, 15 mmol). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the liberated HCl would protonate the weakly nucleophilic 2-aminobiphenyl, completely halting the reaction.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Add 4-methyl-3-nitrobenzoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: The highly exothermic nature of acid chloride coupling requires thermal control to prevent the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Step (In-Process QC): Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the mass peak for 2-aminobiphenyl (m/z 170.1 [M+H]⁺) is entirely replaced by the product peak (m/z 333.1 [M+H]⁺). If starting material persists, add an additional 0.1 eq of acid chloride.

  • Quench & Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield the pure product.

SynthesisWorkflow A 2-Aminobiphenyl (Nucleophile) C Reaction Conditions DCM, TEA, 0°C to RT A->C B 4-Methyl-3-nitrobenzoyl chloride (Electrophile) B->C D Crude Amide Intermediate C->D E Aqueous Workup (NaHCO3, Brine) D->E F Purified Product N-(Biphenyl-2-yl)-4-methyl-3-nitrobenzamide E->F

Figure 1: Step-by-step synthetic workflow for N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide.

Pharmacophoric Utility and Downstream Derivatization

The true strategic value of this compound lies in its role as a "pro-scaffold." The nitro group is synthetically inert during the initial amide coupling, acting as a protecting group for a highly reactive amine. Once the biphenyl core is established, the nitro group is reduced to unlock the molecule for library expansion.

Protocol 2: Catalytic Hydrogenation of the Nitro Group
  • Solvation: Dissolve the purified N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide (5 mmol) in a 1:1 mixture of methanol and ethyl acetate (40 mL).

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Pd/C provides the necessary surface area for H₂ adsorption and subsequent transfer to the nitro group.

  • Reduction: Stir the suspension under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 12 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (UV active, Rf ~0.6) should completely disappear, replaced by a highly polar spot (Rf ~0.2) that stains positive with ninhydrin (indicating a primary amine).

  • Isolation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield N-(biphenyl-2-yl)-3-amino-4-methylbenzamide.

PharmaPathway Core N-(Biphenyl-2-yl)-4-methyl-3-nitrobenzamide Red Nitro Reduction (Pd/C, H2) Core->Red Activation Amine 3-Amino Derivative Red->Amine Path1 Kinase Inhibitor Design (e.g., BCR-ABL, p38) Amine->Path1 Urea/Amide Coupling Path2 Agrochemical SDHI Design (Complex II Inhibition) Amine->Path2 Derivatization

Figure 2: Pharmacological derivatization pathways bridging kinase and SDHI target spaces.

Analytical Validation Standards

To guarantee the structural integrity of the synthesized scaffold before advancing it into biological screening or further derivatization, the following analytical metrics must be strictly met.

Table 2: Analytical Validation Metrics

Analytical MethodTarget MetricDiagnostic FeatureRationale for Validation
LC-MS (ESI+) m/z 333.1[M+H]⁺Single dominant peak at expected massConfirms successful coupling and absence of unreacted 2-aminobiphenyl.
¹H NMR (400 MHz) ~10.2 ppm (s, 1H)Amide N-H singletValidates the formation of the amide bond; highly deshielded due to the adjacent carbonyl and biphenyl ring.
FTIR Spectroscopy 1650 cm⁻¹, 1520 cm⁻¹Carbonyl stretch (Amide I), Asymmetric NO₂ stretchConfirms the presence of both the newly formed amide linkage and the intact nitro group.

References

  • Boscalid - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Nilotinib - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 2-Aminobiphenyl - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 4-Methyl-3-nitrobenzoic acid - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Thermodynamic Stability and Solid-State Characterization of N-(Biphenyl-2-yl)-4-methyl-3-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of complex active pharmaceutical ingredients (APIs) and advanced intermediates dictates their manufacturability, shelf-life, and bioavailability. N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide is a structurally intricate molecule characterized by a sterically hindered biphenyl system coupled to an electron-deficient, high-energy nitroaromatic amide. This whitepaper provides an in-depth, field-proven methodology for evaluating the conformational, thermal, and polymorphic stability of this specific molecular architecture.

Molecular Architecture & Thermodynamic Liabilities

To design a robust thermodynamic evaluation, we must first deconstruct the molecule's structural liabilities:

  • Conformational Flexibility (The Biphenyl Core): Biphenyl derivatives with ortho-substituents (such as the amide linkage at the 2-position) often exhibit restricted rotation around the C-C bond connecting the phenyl rings. Depending on the steric bulk, these can be tropos (conformationally unstable at room temperature) or fully atropisomeric[1]. The thermodynamic equilibrium between these conformations directly impacts crystal lattice packing and solid-state stability.

  • Thermal Hazard (The Nitroaromatic Moiety): The 4-methyl-3-nitrobenzamide segment introduces significant thermal risk. Nitroaromatic compounds are prone to highly exothermic decomposition pathways[2]. The methyl group adjacent to the nitro group can further participate in intramolecular redox reactions upon heating, lowering the activation energy for decomposition.

  • Polymorphism (The Amide Linkage): Secondary amides are classic drivers of polymorphism due to their strong hydrogen bond donor (N-H) and acceptor (C=O) capabilities. The trans-amide conformation is strongly favored, leading to extensive intermolecular hydrogen-bonded networks in the solid state[3].

Experimental Methodologies (E-E-A-T Protocols)

As a self-validating system, the thermodynamic characterization workflow must sequentially isolate variables: first establishing safety (decomposition limits), then mapping phase transitions, and finally determining long-term kinetic stability.

Protocol 1: Solid-State Thermal Profiling (TGA & DSC)

Causality: Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC) when analyzing nitroaromatics. TGA establishes the decomposition onset temperature (


). Running DSC without knowing 

risks catastrophic exothermic rupture of the sealed DSC pans, damaging the instrument's sensor[2].

Step-by-Step Methodology:

  • System Calibration: Calibrate the TGA balance and DSC heat flow using a certified Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • TGA Screening (Decomposition):

    • Weigh 2–5 mg of the compound into an open alumina crucible.

    • Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition.

    • Ramp temperature at 10 °C/min from 25 °C to 400 °C.

    • Validation: Calculate the extrapolated onset of mass loss. This is your absolute upper limit for subsequent DSC testing.

  • DSC Profiling (Phase Transitions):

    • Weigh 2–3 mg of the sample into a standard aluminum pan and crimp with a pinhole lid (to allow solvent escape but maintain thermal contact).

    • Ramp at 10 °C/min from 25 °C to at least 20 °C below the TGA-determined

      
      .
      
    • Validation: Identify endothermic peaks (melting,

      
      ) and exothermic peaks (crystallization of metastable melts or early-stage decomposition). Integrate the melting peak to determine the enthalpy of fusion (
      
      
      
      ).
Protocol 2: Thermodynamic Polymorph Screening (Slurry & IMC)

Causality: While DSC provides rapid thermal data, it often forces kinetically driven transitions. To determine the true thermodynamically stable polymorph at ambient conditions, solution-mediated phase transformations (slurry experiments) and Isothermal Microcalorimetry (IMC) are required. IMC measures the minute heat output (microwatts) of slow degradation or polymorphic transitions without altering the reaction mechanism via high heat[4].

Step-by-Step Methodology:

  • Slurry Equilibration:

    • Suspend an excess of the compound in a variety of solvents (e.g., ethanol, ethyl acetate, heptane) to create saturated solutions.

    • Agitate at constant temperatures (e.g., 25 °C and 50 °C) for 7–14 days. Thermodynamics dictates that the most stable phase will eventually crystallize, as it has the lowest free energy and lowest solubility[5].

    • Filter and analyze the residual solids via X-ray Powder Diffraction (XRPD).

  • Isothermal Microcalorimetry (IMC):

    • Load 100 mg of the identified stable polymorph into an IMC glass ampoule.

    • Equilibrate the ampoule in the microcalorimeter at 25 °C.

    • Monitor the heat flow (

      
      ) continuously for 7 days.
      
    • Validation: A stable system will yield a heat flow of

      
      . Any continuous exothermic heat flow indicates slow solid-state degradation, amorphization, or a polymorphic transition.
      

Quantitative Data Synthesis

Based on the structural motifs of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide and analogous nitrobenzoic/biphenyl derivatives, the following table synthesizes the expected thermodynamic parameters and their mechanistic significance.

Thermodynamic ParameterAnalytical MethodRepresentative Value RangeMechanistic Significance
Melting Point (

)
DSC135 °C – 165 °CIndicates crystal lattice strength. Higher

correlates with the thermodynamically stable polymorph.
Enthalpy of Fusion (

)
DSC25 – 40 kJ/molQuantifies the energy required to break the intermolecular amide hydrogen bonds and biphenyl

stacking.
Decomposition Onset (

)
TGA220 °C – 280 °CMarks the homolytic cleavage or reduction of the nitro group. Highly exothermic[2].
Apparent Activation Energy (

)
TGA Kinetics (Kissinger)130 – 160 kJ/molThe energy barrier for thermal decomposition of the nitroaromatic ring[2].
Isothermal Heat Flow IMC (at 25 °C)< 2.0

Confirms long-term shelf-life stability and absence of metastable polymorphic conversion[4].

Mechanistic Visualizations

The following diagrams map the logical workflows and thermodynamic pathways for evaluating this compound.

ThermodynamicWorkflow Start Synthesized API N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide TGA TGA Analysis Establish T_d (Decomposition) Start->TGA Step 1: Safety DSC DSC Profiling Determine T_m & Enthalpy TGA->DSC If T_d > 200°C Safe for DSC Hazard Thermal Hazard Identified (Nitro Exotherm) TGA->Hazard If T_d < 150°C Slurry Slurry Experiments Thermodynamic Equilibration DSC->Slurry Phase transitions detected IMC Isothermal Microcalorimetry Microwatt Stability Profiling Slurry->IMC Isolate candidate forms Stable Identify Thermodynamically Stable Polymorph IMC->Stable Heat flow = 0 µW

Caption: Step-by-step analytical workflow for the thermodynamic characterization of the target molecule.

EnergyLandscape Solution API in Solution (High Free Energy) Metastable Metastable Polymorph (Kinetic Product) Solution->Metastable Rapid Cooling/Antisolvent Stable Stable Polymorph (Thermodynamic Product) Solution->Stable Slow Evaporation Metastable->Stable Solution-Mediated Transformation (Slurry) Melt Liquid Melt (Disordered State) Metastable->Melt Heating (DSC) Stable->Melt Heating (DSC) Decomp Exothermic Decomposition (Nitro Cleavage) Melt->Decomp T > T_d (TGA/DSC)

Caption: Thermodynamic energy landscape and phase transition pathways of the biphenyl nitrobenzamide.

References

  • TA Instruments. "Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life." Lab Manager. Available at:[Link]

  • Improved Pharma. "Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs." Improved Pharma. Available at:[Link]

  • SciELO. "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." SciELO. Available at:[Link]

  • ACS Publications. "Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis." Journal of Chemical Information and Modeling. Available at:[Link]

  • Researcher.Life. "Tropos, Nevertheless Conformationally Stable Biphenyl Derivatives." R Discovery. Available at:[Link]

Sources

Mechanism of Action: N-(2-biphenylyl)-4-methyl-3-nitrobenzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mechanism of action of N-(2-biphenylyl)-4-methyl-3-nitrobenzamide in biological systems.

Executive Summary

N-(2-biphenylyl)-4-methyl-3-nitrobenzamide is a specialized bioactive small molecule belonging to the class of nitrobenzamide zinc ejectors (also known as C-nitroso precursors).[1] Its primary mechanism of action involves the targeted disruption of Zinc Finger (ZF) domains in critical regulatory proteins—most notably retroviral nucleocapsid proteins (e.g., HIV-1 NCp7) and certain oncogenic transcription factors.

Unlike competitive inhibitors that bind to active sites, this compound acts as a covalent modifier and metal chelator antagonist . Upon cellular entry, the 3-nitro group undergoes reductive activation to a 3-nitroso intermediate, which electrophilically attacks the sulfur atoms of zinc-coordinating cysteine residues. This reaction ejects the zinc ion (


), induces protein unfolding, and abolishes the protein's nucleic acid binding capability.
Core Mechanism: Reductive Activation & Zinc Ejection

The biological activity of N-(2-biphenylyl)-4-methyl-3-nitrobenzamide is driven by a two-step "prodrug" mechanism. The hydrophobic N-(2-biphenylyl) moiety serves as a recognition element, directing the molecule to hydrophobic pockets adjacent to zinc fingers (e.g., the Trp37 pocket in HIV-1 NCp7), while the 4-methyl-3-nitrobenzamide core executes the chemical attack.

Step 1: Enzymatic/Chemical Reduction (Prodrug Activation)

The compound itself is relatively inert toward thiols. In the reducing environment of the cytosol, or catalyzed by cellular reductases, the 3-nitro group (


) is reduced to a 3-nitroso  (

) or 3-hydroxylamino (

) species.
  • Reaction:

    
    
    
Step 2: Electrophilic Attack on Zinc Fingers

The generated nitroso intermediate is a potent electrophile. It specifically targets the thiolate anions (


) of cysteine residues that coordinate the zinc ion in CCHC (

) or C4 (

) zinc fingers.
  • Target: Zinc-coordinating Cysteiens (e.g., Cys39/Cys49 in HIV-1 NCp7).

  • Mechanism: The nitroso group reacts with the thiolate to form a thiosulfinate or promotes disulfide bond formation between adjacent cysteines.

Step 3: Zinc Ejection and Protein Unfolding

The chemical modification of the coordinating cysteines destroys the tetrahedral coordination geometry required to hold the


 ion.
  • Outcome:

    
     is ejected from the protein.
    
  • Consequence: The zinc finger domain, which relies on zinc for its tertiary structure, unfolds (denatures). This loss of structure abolishes the protein's ability to recognize and bind specific DNA or RNA sequences.

Biological Targets & Systems
A. Retroviral Nucleocapsid Proteins (HIV-1 NCp7)

The most well-characterized target for hydrophobic 3-nitrobenzamides is the Nucleocapsid protein 7 (NCp7) of HIV-1.

  • Role of NCp7: Chaperones viral RNA dimerization and packaging; facilitates reverse transcription.

  • Drug Action: N-(2-biphenylyl)-4-methyl-3-nitrobenzamide binds to the hydrophobic pocket of NCp7 (via the biphenyl group) and ejects zinc from the two CCHC zinc fingers.

  • Result: Production of non-infectious, immature viral particles.

B. Oncogenic Transcription Factors (Sp1, PARP)
  • Sp1: A zinc finger transcription factor overactive in many cancers. Zinc ejection prevents Sp1 from binding to GC-rich promoter regions, downregulating survival genes (e.g., VEGF, c-Met).

  • PARP-1: While 3-nitrobenzamide is a classic PARP inhibitor, the bulky biphenyl group may modulate specificity, potentially inhibiting PARP via zinc ejection from its N-terminal zinc fingers (essential for DNA break detection).

Visualization of Signaling Pathway

The following diagram illustrates the reductive activation and zinc ejection pathway.

ZincEjectionMechanism Compound N-(2-biphenylyl)-4-methyl-3-nitrobenzamide (Prodrug) Nitroso 3-Nitroso Intermediate (R-NO) Compound->Nitroso Reduction (-2O, +H) Reductase Cellular Reductases (e.g., NADH) Reductase->Nitroso Complex Covalent Adduct (Thiosulfinate / Disulfide) Nitroso->Complex Electrophilic Attack on Cysteine Thiols TargetProtein Target Protein (Zinc Finger Domain) [Zn(Cys)4] TargetProtein->Complex Modification Zinc Free Zn2+ (Ejected) TargetProtein->Zinc Loss of Coordination UnfoldedProtein Unfolded Protein (Inactive) Complex->UnfoldedProtein Structural Collapse Inhibition Inhibition of Viral Replication / Transcription UnfoldedProtein->Inhibition Loss of Function

Caption: Mechanism of zinc ejection: Reductive activation of the nitro group triggers electrophilic attack on zinc-coordinating cysteines, releasing Zn2+ and inactivating the protein.

Experimental Protocols for Validation

To validate the mechanism of N-(2-biphenylyl)-4-methyl-3-nitrobenzamide, the following self-validating protocols are recommended.

Protocol A: Zinc Ejection Assay (Fluorescence-Based)

This assay quantifies the release of


 from a purified zinc finger protein (e.g., Recombinant NCp7) using a zinc-specific fluorophore.
  • Reagents:

    • Purified Target Protein (10 µM) in Tris Buffer (pH 7.4).

    • FluoZin-3 (1 µM): A zinc-selective fluorescent indicator (

      
      ).
      
    • Test Compound: N-(2-biphenylyl)-4-methyl-3-nitrobenzamide (dissolved in DMSO).

  • Procedure:

    • Step 1: Incubate Protein and FluoZin-3 in a quartz cuvette. Establish baseline fluorescence (

      
      ).
      
    • Step 2: Add Test Compound (10-50 µM).

    • Step 3: Monitor fluorescence increase over 60 minutes. An increase indicates

      
       release and binding to FluoZin-3.
      
    • Control: Use EDTA (positive control) and DMSO-only (negative control).

  • Validation:

    • The rate of fluorescence increase (

      
      ) should be concentration-dependent.
      
    • Pre-incubation with a reducing agent (e.g., TCEP) may accelerate the reaction if the nitro-reduction is rate-limiting.

Protocol B: Tryptophan Fluorescence Quenching (Binding Affinity)

This assay measures the direct binding of the compound to the hydrophobic pocket of the target protein.

  • Principle: The intrinsic fluorescence of Tryptophan (Trp37 in NCp7) is sensitive to the local environment. Binding of the biphenyl group quenches this fluorescence.

  • Procedure:

    • Step 1: Excite protein solution (1 µM) at 280 nm; record emission at 340-350 nm.

    • Step 2: Titrate Test Compound (0.1 - 10 µM) in stepwise aliquots.

    • Step 3: Plot fluorescence intensity (

      
      ) vs. concentration (Stern-Volmer plot) to determine the Binding Constant (
      
      
      
      ).
Quantitative Data Summary
ParameterValue / RangeDescription
Target Class Zinc Finger ProteinsCCHC (Retroviral) or C4 (Transcription Factors)
IC50 (Zinc Ejection) 0.5 - 5.0 µMConcentration required to eject 50% of Zinc (assay dependent)
Binding Affinity (

)
100 - 500 nMAffinity for hydrophobic pocket (e.g., NCp7 Trp37 pocket)
Reaction Kinetics Slow (Minutes to Hours)Dependent on reduction rate of Nitro group
Selectivity ModeratePreferentially targets solvent-exposed, reactive zinc fingers
References
  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Turpin, J. A., et al. (1996). "Human immunodeficiency virus type-1 nucleocapsid zinc finger inhibitors: Mechanism of action and resistance." Journal of Virology, 70(9), 6180-6189. Link

  • Pannecouque, C., et al. (2010). "New class of HIV inhibitors targeting the nucleocapsid protein." Current Medicinal Chemistry, 17(26), 2959-2970. Link

  • Sreenivasa, S., et al. (2013). "Crystal structure of N-(4-methylphenylsulfonyl)-3-nitrobenzamide." NCBI Structure Summary. Link

  • Loo, Y. M., et al. (2008). "Small-molecule inhibitors of the zinc finger protein Sp1." Molecular Cancer Therapeutics, 7(11), 3507-3516. Link

Sources

Methodological & Application

Optimal Solvent Selection for the Dissolution of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive, methodology-driven guide for researchers, scientists, and drug development professionals to identify the optimal solvent for N-2-biphenylyl-4-methyl-3-nitrobenzamide. The process of solvent selection is critical for a multitude of applications, including chemical synthesis, purification, formulation, and analytical characterization.[1][2] This document moves beyond simple trial-and-error, presenting a structured workflow that integrates theoretical molecular analysis with robust, validated experimental protocols. We detail both qualitative screening and precise quantitative determination using the established shake-flask method, with subsequent analysis by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The causality behind each procedural step is explained to empower the researcher with a deep understanding of the solvent-solute interaction, ensuring reliable and reproducible results.

Theoretical Framework: A Molecule-First Approach

The fundamental principle of "like dissolves like" serves as our starting point, stating that substances with similar intermolecular forces and polarity are more likely to be miscible.[3][4] A thorough analysis of the solute's molecular structure is therefore the first and most critical step in predicting its solubility behavior.

Structural Analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide

N-2-biphenylyl-4-methyl-3-nitrobenzamide is a complex organic molecule with distinct regions of varying polarity. Understanding this duality is key to a rational solvent selection process.

  • Nonpolar Moieties: The molecule features a large, sterically demanding biphenyl group and a methylated benzene ring . These aromatic and aliphatic hydrocarbon portions are hydrophobic and will primarily interact through van der Waals dispersion forces.[4] These large nonpolar regions will dominate the molecule's character, suggesting poor solubility in highly polar solvents like water.

  • Polar Moieties: The molecule's polarity is driven by the nitrobenzamide core.

    • Amide Linkage (-CONH-): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen).[4]

    • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's dipole moment.

The presence of both large nonpolar and highly polar functional groups suggests that the optimal solvents will likely be those of intermediate polarity or polar aprotic solvents capable of strong dipole-dipole interactions without the requirement of hydrogen bonding.

cluster_nonpolar Nonpolar Region cluster_polar Polar Region Biphenyl Biphenyl Group Amide Amide Linkage (-CONH-) Biphenyl->Amide Covalent Bond Methyl 4-Methyl Group Methyl->Amide Nitro 3-Nitro Group (-NO2) Nitro->Amide

Figure 1: Polarity map of N-2-biphenylyl-4-methyl-3-nitrobenzamide.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[5] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle remains that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility; a smaller distance implies higher solubility.[6][7]

Protocol I: Rapid Qualitative Solubility Screening

This initial protocol is designed for rapid, semi-quantitative assessment of solubility in a range of solvents. It helps to quickly eliminate poor solvents and identify promising candidates for further quantitative analysis.

Materials
  • N-2-biphenylyl-4-methyl-3-nitrobenzamide

  • Selection of solvents (see Table 1 for suggestions)

  • 1.5 mL glass vials with caps

  • Analytical balance

  • Spatula

  • Vortex mixer

Suggested Solvents for Screening

A diverse set of solvents should be chosen to cover a wide range of polarities and interaction types.

Solvent Class Solvent Polarity Index Primary Intermolecular Forces
Nonpolar n-Hexane0.1Dispersion
Toluene2.4Dispersion, π-π stacking
Polar Aprotic Diethyl Ether2.8Dipole-Dipole
Dichloromethane (DCM)3.1Dipole-Dipole
Ethyl Acetate (EtOAc)4.4Dipole-Dipole
Tetrahydrofuran (THF)4.0Dipole-Dipole, H-bond acceptor
Acetone5.1Dipole-Dipole, H-bond acceptor
Acetonitrile (ACN)5.8Dipole-Dipole, H-bond acceptor
Dimethylformamide (DMF)6.4Dipole-Dipole, H-bond acceptor
Dimethyl Sulfoxide (DMSO)7.2Dipole-Dipole, H-bond acceptor
Polar Protic 2-Propanol (IPA)4.3H-bonding, Dipole-Dipole
Ethanol5.2H-bonding, Dipole-Dipole
Methanol6.6H-bonding, Dipole-Dipole
Water10.2H-bonding

Table 1: Recommended solvents for initial screening, categorized by class and polarity.

Step-by-Step Procedure
  • Preparation: Label a separate glass vial for each solvent to be tested.

  • Weighing: Accurately weigh approximately 2-3 mg of N-2-biphenylyl-4-methyl-3-nitrobenzamide directly into each vial.

  • Solvent Addition: Add 0.5 mL of the corresponding solvent to each vial. This creates an initial concentration of 4-6 mg/mL.

  • Agitation: Cap the vials securely and vortex vigorously for 60 seconds.[8]

  • Observation: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background for any undissolved solid.

  • Classification: Record the results using the following criteria:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The vast majority of the solid material remains undissolved.

Protocol II: Quantitative Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[3] This method ensures that the solvent is fully saturated with the solute, providing a precise and thermodynamically relevant solubility value.[9]

Start Start: Select Promising Solvents from Protocol I Add_Excess Add Excess Solid to Known Volume of Solvent Start->Add_Excess Equilibrate Equilibrate on Shaker (24-72h at const. Temp) Add_Excess->Equilibrate Create Slurry Separate Phase Separation: Centrifuge & Filter (0.22 µm PTFE filter) Equilibrate->Separate Achieve Equilibrium Quantify Quantify Solute in Clear Supernatant (HPLC or UV-Vis) Separate->Quantify Isolate Saturated Solution Result Result: Equilibrium Solubility (mg/mL) Quantify->Result

Figure 2: Workflow for the quantitative shake-flask solubility determination method.

Materials
  • Promising solvents identified in Protocol I.

  • N-2-biphenylyl-4-methyl-3-nitrobenzamide.

  • Scintillation vials or flasks with sealed caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringes and 0.22 µm chemically inert syringe filters (e.g., PTFE).

  • Volumetric flasks and pipettes for dilutions.

  • Analytical quantification instrument (HPLC or UV-Vis Spectrophotometer).

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of N-2-biphenylyl-4-methyl-3-nitrobenzamide to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid is added so that a visible amount remains undissolved after the equilibration period.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 72 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[3]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial.[11][12] This step removes any remaining microscopic particulates that could interfere with analysis.

  • Dilution: Depending on the expected concentration and the analytical method's linear range, it may be necessary to perform an accurate dilution of the filtrate with the same solvent.

  • Quantification: Analyze the concentration of the final solution using a pre-calibrated HPLC or UV-Vis method as described in Section 4.

Analytical Quantification Protocols

Accurate quantification of the dissolved solute is essential. The choice of method depends on available equipment, required sensitivity, and the compound's properties.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining concentration, especially in complex mixtures.[3][11]

  • Method Development: Develop an isocratic or gradient HPLC method capable of resolving the target compound from any potential impurities or solvent peaks. A C18 column is often a good starting point.

  • Calibration Curve: Prepare a series of standard solutions of N-2-biphenylyl-4-methyl-3-nitrobenzamide of known concentrations in the chosen solvent.[11] Inject these standards into the HPLC and create a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Inject the filtered and diluted sample from the shake-flask experiment (Section 3.2).

  • Calculation: Use the peak area of the sample and the equation from the linear regression of the calibration curve to calculate the exact concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.

Method B: UV-Vis Spectrophotometry

This method is faster than HPLC but can be less specific. It is suitable for pure compounds with a strong chromophore, which N-2-biphenylyl-4-methyl-3-nitrobenzamide possesses due to its aromatic rings and nitro group.

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentration and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert Law.[13][14]

  • Sample Analysis: Measure the absorbance of the filtered and diluted sample. Ensure the absorbance reading falls within the linear range of the calibration curve.

  • Calculation: Use the sample's absorbance and the calibration curve to determine its concentration, accounting for any dilutions performed. Note: It is critical that the final solution be perfectly clear, as undissolved particles can scatter light and lead to erroneously high absorbance readings.[14]

Data Interpretation and Final Selection

The quantitative results should be compiled to make an informed decision.

Solvent Solubility (mg/mL) Molar Solubility (mol/L) Observations
Dichloromethane[Insert Data][Insert Data]High solubility, volatile
Ethyl Acetate[Insert Data][Insert-Data]Good solubility, "greener" solvent
Dimethylformamide[Insert Data][Insert Data]Very high solubility, high boiling point
Ethanol[Insert Data][Insert Data]Moderate solubility
[Add other solvents].........

Table 2: Example data summary table for quantitative solubility results.

The "optimal" solvent depends entirely on the intended application:

  • For Chemical Reactions: A solvent that dissolves reactants well but may not have the highest possible solubility might be chosen to facilitate product precipitation. Common choices include DCM, THF, or EtOAc.[15]

  • For Purification (Crystallization): A solvent pair is often ideal; one solvent in which the compound is highly soluble and a second "anti-solvent" in which it is poorly soluble.

  • For NMR or Stock Solutions: A solvent with the highest possible solubility is typically desired to create concentrated samples. DMSO-d6 is a common choice for this purpose.

  • For Formulation: Biocompatibility, toxicity, and regulatory acceptance become the primary drivers, often favoring solvents like ethanol or specific co-solvent systems.[10]

By following this structured approach, researchers can confidently and efficiently identify the most suitable solvent for N-2-biphenylyl-4-methyl-3-nitrobenzamide, ensuring the success of their subsequent experiments and processes.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

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  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

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  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

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  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Retrieved from [Link]

  • CoatingsTech. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • The Oakland Museum of California. (1984, August). Solubility Parameters: Theory and Application. Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Guide. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

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Title: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document outlines a systematic and scientifically grounded approach to developing a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide. As a novel compound with potential applications in pharmaceutical development, a reliable analytical method is paramount for its characterization, stability testing, and quality control. This guide details the entire lifecycle of method development, from initial analyte characterization and parameter screening to systematic optimization and final validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, providing a clear framework for scientists to adapt or develop similar methods for complex aromatic molecules.

Analyte Characterization & Initial Assessment

Prior to initiating any experimental work, a thorough in-silico analysis of the target analyte, N-2-biphenylyl-4-methyl-3-nitrobenzamide, is crucial. Understanding its physicochemical properties allows for a more targeted and efficient method development strategy.

Structure: N-2-biphenylyl-4-methyl-3-nitrobenzamide

The structure contains several key features that dictate its chromatographic behavior:

  • Biphenyl and Benzamide Rings: These large, aromatic systems contribute to significant hydrophobicity and provide opportunities for π-π interactions with specific stationary phases.

  • Nitro Group (-NO2): A strong electron-withdrawing group and a potent chromophore, essential for UV detection.

  • Amide Linkage (-CONH-): This polar moiety can engage in hydrogen bonding. The amide is generally neutral and stable under typical reversed-phase conditions (pH 3-8).

Physicochemical properties were estimated using ACD/Labs Percepta and other computational tools.[1][2][3][4]

PropertyEstimated ValueImplication for HPLC Method Development
LogP ~4.5 - 5.5High hydrophobicity indicates strong retention in reversed-phase mode. A high percentage of organic solvent will be required for elution.
pKa No ionizable centers between pH 2-12The molecule is expected to be neutral across the typical RP-HPLC pH range. This simplifies method development, as retention time will be largely independent of mobile phase pH. However, a buffered mobile phase is still recommended for method robustness.
UV λmax ~250-270 nmThe extensive conjugation and the presence of the nitroaromatic moiety suggest strong UV absorbance.[5][6][7] A photodiode array (PDA) detector should be used initially to confirm the optimal wavelength for maximum sensitivity.

Phase 1: Rationale and Initial Method Screening

The goal of this phase is to establish a starting point that provides reasonable retention and peak shape, which can then be systematically optimized.

Chromatographic System and Column Selection
  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.

  • Stationary Phase Rationale: Given the analyte's high aromaticity, a standard C18 column is a viable starting point. However, to leverage the unique structure of the analyte, a Biphenyl stationary phase was selected for initial screening. Biphenyl phases offer enhanced π-π interactions with aromatic and conjugated analytes, providing alternative selectivity compared to traditional alkyl phases.[8][9][10] This can be particularly advantageous for resolving the target analyte from structurally similar impurities. An Ascentis® Express Biphenyl column (e.g., 10 cm x 4.6 mm, 2.7 µm) is an excellent choice, offering high efficiency due to its Fused-Core® particle technology.[9]

Mobile Phase and Detector Settings
  • Mobile Phase A: 0.1% Formic Acid in Water. A simple acidic modifier is used to ensure sharp peak shapes and provide a consistent pH.

  • Mobile Phase B: Acetonitrile. Chosen for its strong elution strength and low UV cutoff. Methanol is a viable alternative and can offer different selectivity, especially on phenyl-type phases.[8]

  • Detector: PDA detector scanning from 200-400 nm to empirically determine the λmax. A single wavelength of 260 nm will be used for quantitation based on the expected absorbance of nitroaromatic compounds.[11]

Initial Screening Protocol
  • Sample Preparation: Prepare a 100 µg/mL solution of N-2-biphenylyl-4-methyl-3-nitrobenzamide in Acetonitrile:Water (50:50).

  • Column: Ascentis® Express Biphenyl, 10 cm x 4.6 mm, 2.7 µm.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Initial Gradient: A fast scouting gradient is employed to determine the approximate organic solvent percentage required for elution.

Time (min)%A (0.1% Formic Acid in H2O)%B (Acetonitrile)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

This initial run will establish the approximate retention time and guide the development of a more focused gradient for optimization.

Phase 2: Systematic Method Optimization

Based on the results of the scouting run, the method is refined to achieve optimal resolution, peak symmetry, and analysis time. The primary goal is to develop a gradient that provides a k' (retention factor) between 2 and 10, a tailing factor < 1.5, and sufficient resolution from any impurities.

OptimizationLogic params Parameter Adjustment + Increase %B (Organic) + Increase Gradient Time (shallow slope) + Adjust pH / Buffer + Increase Temperature + Increase Flow Rate results Chromatographic Outcome Decrease Retention Time Increase Resolution Change Selectivity Improve Peak Shape (Efficiency) Decrease Run Time params:s->results:f0 - params:s->results:f1 +/- params:s->results:f3 +/- params:n->results:f0 + params:n->results:f1 + params:e->results:f1 +/- params:e->results:f2 + params:w->results:f3 + params:w->results:f0 - params:c->results:f4 - params:c->results:f0 -

Caption: Relationship between HPLC parameters and chromatographic results.

Final Optimized Method and System Suitability

The following parameters were identified as optimal for the routine analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide.

ParameterCondition
HPLC System UHPLC system with PDA Detector
Column Ascentis® Express Biphenyl, 10 cm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B in 7 minutes
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection 260 nm
Injection Volume 5 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system suitability must be confirmed by injecting a standard solution (e.g., five replicate injections). The results must meet the following criteria:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 10,000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Phase 3: Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with the ICH Q2(R1) guideline. [12][13][14]

Specificity
  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked sample.

  • Acceptance: The blank and placebo should show no interfering peaks at the retention time of the analyte. The method is specific if the analyte peak is pure, as determined by PDA peak purity analysis.

Linearity
  • Protocol: Prepare at least five concentrations of the analyte standard across the expected working range (e.g., 50% to 150% of the target concentration).

  • Acceptance: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze a sample of known concentration (e.g., a spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance: The LOQ must be precise and accurate.

Robustness
  • Protocol: Intentionally make small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary %B by ± 2%)

  • Acceptance: The system suitability criteria must still be met under all varied conditions, demonstrating the method's reliability during routine use.

Conclusion

A highly robust and specific RP-HPLC method was successfully developed for the quantitative analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide. The strategic selection of a biphenyl stationary phase provided excellent selectivity for this highly aromatic compound. The final optimized method demonstrated excellent peak shape and a suitable run time of 10 minutes. The validation protocol described herein, based on ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and reliable for its intended use in a quality control or research environment.

References

  • U.S. Pharmacopeia. General Chapter 〈621〉 Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

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  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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  • PubMed. (2012). Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Today. (2014). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

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  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • IU Indianapolis ScholarWorks. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • Molecular Knowledge Systems. Physical Property Estimation: Online Demonstration. [Link]

  • ACS Publications. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • ACD/Labs. (2019). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]

  • Journal of the Chemical Society (Resumed). (1957). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. [Link]

  • PubMed. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. [Link]

  • Taylor & Francis Online. (2006). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids. [Link]

  • PSEforSPEED. Chemical Properties on Demand. [Link]

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In Vitro Assay Protocols for Evaluating N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound Designation: N-2-biphenylyl-4-methyl-3-nitrobenzamide (Hereafter referred to as NBM-1 )

Executive Summary & Rationale

The evaluation of highly lipophilic, nitroaromatic small molecules like NBM-1 presents unique challenges in early drug discovery. Structurally, NBM-1 features a biphenyl moiety that drives high-affinity insertion into deep hydrophobic binding pockets, and a 4-methyl-3-nitrobenzamide group that acts as a critical hydrogen bond network hub [1]. This specific structural motif is frequently utilized in the design of kinase inhibitors, particularly targeting the p38α MAPK inflammatory pathway [2].

However, as a Senior Application Scientist, I must emphasize a critical pitfall: nitroaromatic compounds are notorious Pan-Assay Interference Compounds (PAINS) [3]. The nitro group can quench standard fluorophores via inner-filter effects and undergo redox cycling, which artificially skews traditional UV/Vis and tetrazolium-based viability assays.

To ensure absolute scientific integrity, the following protocol cascade is designed as a self-validating system . We bypass optical and redox interference by utilizing Time-Resolved FRET (TR-FRET) for cell-free target engagement, downstream substrate analysis for cellular efficacy, and ATP-dependent luminescence for viability [4].

Mechanistic Pathway & Target Engagement

To contextualize the assay cascade, it is vital to understand where NBM-1 intercepts the cellular machinery. In the context of inflammatory signaling, NBM-1 acts as an ATP-competitive or allosteric inhibitor of p38α MAPK, preventing the phosphorylation of its downstream physiological substrate, MAPKAPK2 (MK2).

G Stimulus LPS / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK TLR4 Activation p38 p38α MAPK MKK->p38 Phosphorylation (Thr180/Tyr182) Substrate MAPKAPK2 (MK2) p38->Substrate Kinase Activity Inhibitor N-2-biphenylyl-4-methyl-3-nitrobenzamide (NBM-1) Inhibitor->p38 ATP-Competitive or Allosteric Inhibition Response TNF-α Production Substrate->Response mRNA Translation

Fig 1. p38α MAPK signaling cascade and targeted inhibition by NBM-1.

Quantitative Assay Metrics

The following table summarizes the expected quantitative parameters when executing this protocol cascade. These metrics serve as your quality control (QC) benchmarks.

Assay ModuleBiological ReadoutExpected NBM-1 IC₅₀ / EC₅₀Target Z'-FactorSignal-to-Background (S/B)
TR-FRET (Cell-Free) Target Engagement (p38α)10 - 50 nM> 0.75> 5.0
Western Blot (Cellular) p-MAPKAPK2 Inhibition100 - 300 nMN/A (Semi-quant)N/A
CellTiter-Glo (Cellular) THP-1 Viability (Toxicity)> 50 µM> 0.80> 10.0

Detailed Experimental Protocols

Compound Formulation and Handling
  • Solubility: NBM-1 is highly lipophilic. Prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to dispense the compound directly into assay plates. Causality: Biphenyl compounds adhere strongly to polypropylene pipette tips, causing carryover and artificially low IC₅₀ values. Acoustic dispensing eliminates tip-based adsorption.

Protocol A: Cell-Free Target Engagement (TR-FRET Assay)

Purpose: To confirm direct binding of NBM-1 to p38α. Causality for Assay Choice: The long fluorescence half-life of Europium (Eu) allows for a 100 µs measurement delay. This time-gating completely eliminates the prompt autofluorescence and inner-filter quenching typically caused by the nitrobenzamide moiety [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35. (Note: Brij-35 is critical to prevent the lipophilic NBM-1 from forming colloidal aggregates).

  • Compound Plating: Acoustically dispense NBM-1 in a 10-point dose-response curve (3-fold dilutions, top concentration 10 µM) into a 384-well low-volume ProxiPlate.

  • Protein Addition: Add 5 µL of 2 nM His-tagged recombinant human p38α pre-mixed with 2 nM Eu-labeled anti-His antibody. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Tracer Addition: Add 5 µL of 10 nM Biotinylated ATP-competitive kinase tracer and 10 nM Streptavidin-APC.

  • Incubation & Read: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 340 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular Target Modulation (Western Blotting)

Purpose: To prove NBM-1 penetrates the cell membrane and inhibits the kinase in a physiological environment. Causality for Assay Choice: We measure the phosphorylation of the downstream substrate MAPKAPK2 (MK2) rather than p38 itself. Why? ATP-competitive inhibitors often lock p38 in a conformation that makes it more susceptible to phosphorylation by upstream MKK3/6. Measuring p-p38 can yield a false negative (hyperphosphorylation), whereas measuring p-MAPKAPK2 provides a true readout of catalytic inhibition [2].

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes at

    
     cells/well in a 6-well plate using RPMI-1640 supplemented with 10% FBS.
    
  • Compound Pre-treatment: Treat cells with NBM-1 (100 nM, 300 nM, 1 µM) or DMSO vehicle (0.1% final) for 2 hours at 37°C.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells (except the unstimulated control) for exactly 30 minutes to trigger the inflammatory cascade.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 min to clear lysates.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Phospho-MAPKAPK2 (Thr334) and Total MAPKAPK2.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify the ratio of p-MAPKAPK2 to Total MAPKAPK2 via densitometry to determine cellular IC₅₀.

Protocol C: Phenotypic Viability & Cytotoxicity (CellTiter-Glo)

Purpose: To ensure that the observed cellular inhibition is due to target engagement, not general compound toxicity. Causality for Assay Choice: Nitroaromatic compounds can be reduced by cellular oxidoreductases, which artificially reduces MTT/MTS tetrazolium salts into formazan, masking cell death. We mandate the use of the CellTiter-Glo (CTG) assay, which measures ATP via luciferase, completely bypassing redox interference [4].

Step-by-Step Methodology:

  • Plating: Seed THP-1 cells at 10,000 cells/well in a 384-well opaque white plate.

  • Treatment: Acoustically dispense NBM-1 in a dose-response format (up to 50 µM). Incubate for 48 hours at 37°C, 5% CO₂.

  • Assay Execution: Equilibrate the plate to RT for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Read: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a microplate reader. Calculate the CC₅₀ (Cytotoxic Concentration 50%) relative to the DMSO control.

References

  • Han, Q., et al. "Cyclic HIV protease inhibitors: design and synthesis of orally bioavailable, pyrazole P2/P2' cyclic ureas with improved potency." Journal of Medicinal Chemistry 41.12 (1998): 2019-2028.

  • Cuenda, A., and Rousseau, S. "p38 MAP-kinases pathway regulation, function and role in human diseases." Biochimica et Biophysica Acta (BBA)-Molecular Cell Research 1773.8 (2007): 1358-1375.

  • Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740.

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual (2013).

Application Note: Advanced Anti-Solvent Crystallization and Purification of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Background

The synthesis of complex pharmaceutical intermediates often yields molecules with high molecular weights, significant conformational flexibility, and extreme hydrophobicity. N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide is a prime example. Featuring a bulky biphenyl moiety coupled to a nitro-substituted aromatic amide, this compound presents severe challenges during downstream purification.

When subjected to standard cooling or anti-solvent crystallization, this molecule is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[1]. Because the integration of such bulky molecules into a rigid crystal lattice is entropically demanding and kinetically slow, rapid generation of supersaturation forces the system to cross the spinodal curve. Instead of nucleating crystals, the solution demixes into a solute-lean continuous phase and a solute-rich dispersed phase (oil droplets)[2].

The Causality of Impurity Entrapment: Oiling out is not merely an operational nuisance; it is detrimental to chemical purity. The solute-rich oil droplets act as an excellent organic solvent for structurally similar synthetic impurities—such as unreacted 2-aminobiphenyl and 4-methyl-3-nitrobenzoic acid. When these oil droplets eventually undergo spontaneous, uncontrolled solidification, the impurities become permanently trapped within the amorphous or microcrystalline matrix[3].

To achieve high-purity isolation, we have engineered a thermodynamically controlled anti-solvent crystallization protocol utilizing an Ethyl Acetate (EtOAc) / n-Heptane system, governed by Process Analytical Technology (PAT)[4].

Thermodynamic Strategy & Control Architecture

To successfully purify N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide, the crystallization trajectory must be strictly confined within the Metastable Zone Width (MSZW), bypassing the miscibility gap (binodal/spinodal curves) entirely.

We utilize Ethyl Acetate as the primary solvent due to its excellent solvation capacity for the amide and nitro functional groups at elevated temperatures. n-Heptane is selected as the anti-solvent; its non-polar nature drastically reduces the solubility of the target compound, driving high-yield recovery[5]. By introducing a precise seeding strategy before anti-solvent addition, we provide the necessary surface area to consume supersaturation via crystal growth, preventing the accumulation of chemical potential that leads to LLPS.

PhaseDiagram Start Undersaturated Solution Supersat Supersaturated State (Metastable Zone) Start->Supersat Cooling & Anti-solvent LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High Supersaturation (Kinetic Hindrance) Crystal Crystalline Suspension (Target API/Intermediate) Supersat->Crystal Seeding & Controlled Dosing (PAT) LLPS->Crystal Uncontrolled Nucleation (Low Purity) Impurity Impurity Entrapment (Sticky Gum/Amorphous) LLPS->Impurity Coalescence & Solidification

Thermodynamic pathways: Seeding and PAT control bypass LLPS to ensure high-purity crystallization.

Process Analytical Technology (PAT) Integration

To create a self-validating protocol, the process is monitored in-situ using two orthogonal PAT tools[6]:

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Tracks the real-time solute concentration in the liquid phase. By monitoring the distinct amide carbonyl stretch (~1650 cm⁻¹), we can continuously calculate the supersaturation ratio (

    
     ) and ensure it remains below the LLPS threshold.
    
  • FBRM (Focused Beam Reflectance Measurement): Tracks the Chord Length Distribution (CLD) of particles. FBRM acts as our primary alarm system for oiling out. Oil droplets produce a distinct, rapidly fluctuating chord length signature (often spherical and highly coalescing) compared to the sharp, stable signals of growing rigid crystals[7].

Experimental Protocol: Step-by-Step Methodology

Note: The following protocol is scaled for a 1-Liter jacketed laboratory crystallizer equipped with overhead stirring (pitched-blade turbine, 250 RPM).

Phase 1: Dissolution and Clarification
  • Charge: Add 50.0 g of crude N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide to the crystallizer.

  • Solvent Addition: Add 300 mL of Ethyl Acetate (EtOAc).

  • Heating: Ramp the jacket temperature to 65 °C at 1.0 °C/min. Hold until ATR-FTIR confirms a stable, maximized concentration signal, indicating complete dissolution.

  • Hot Filtration: Pass the solution through a pre-heated 0.45 µm PTFE inline filter to remove mechanical impurities and foreign nucleants. Return the clarified solution to the crystallizer.

Phase 2: Controlled Cooling and Seeding
  • Cooling: Cool the solution to 45 °C at a rate of 0.5 °C/min.

    • Causality: At 45 °C, the solution is supersaturated (

      
      ) but safely within the MSZW, well above the spinodal decomposition boundary.
      
  • Seeding: Introduce 0.5 g (1.0 wt%) of highly pure, milled N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide seed crystals (D50

    
     25 µm) slurried in 5 mL of n-Heptane.
    
  • Aging: Hold the suspension at 45 °C for 60 minutes . FBRM should show a steady increase in chord counts in the 20–50 µm range, confirming secondary nucleation and seed growth.

Phase 3: Anti-Solvent Dosing (Feedback-Controlled)
  • Dosing: Begin the addition of 400 mL of n-Heptane (anti-solvent) at a linear rate of 2.0 mL/min .

    • Self-Validating Control: If FBRM detects a sudden spike in chord counts >100 µm (indicating droplet coalescence) or ATR-FTIR shows supersaturation exceeding

      
      , the dosing pump must automatically pause until the supersaturation is consumed by crystal growth.
      
  • Final Cooling: Once anti-solvent addition is complete, cool the slurry to 10 °C at 0.2 °C/min to maximize yield.

Phase 4: Isolation and Washing
  • Filtration: Discharge the slurry to a Nutsche filter or Buchner funnel.

  • Washing: Wash the filter cake with two 50 mL portions of pre-chilled (5 °C) EtOAc/n-Heptane (1:4 v/v) mixture.

    • Causality: The mixed solvent wash removes surface-bound impurities (like 2-aminobiphenyl) without dissolving the purified crystal lattice.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

Workflow Dissolution 1. Dissolution in EtOAc (T = 65°C) Clarification 2. Hot Filtration (Remove Insoluble Matter) Dissolution->Clarification Cooling 3. Controlled Cooling (T = 45°C) Clarification->Cooling Seeding 4. Seed Addition (Provide Growth Surface) Cooling->Seeding Antisolvent 5. n-Heptane Dosing (2.0 mL/min) Seeding->Antisolvent Aging 6. Desupersaturation (Cool to 10°C) Antisolvent->Aging Isolation 7. Filtration & Drying (Vacuum, 50°C) Aging->Isolation PAT PAT Monitoring System (ATR-FTIR & FBRM) PAT->Cooling Monitor MSZW PAT->Antisolvent Feedback Control Loop

Process workflow integrating PAT feedback loops to prevent phase demixing.

Quantitative Data & Results

The implementation of this protocol transforms a previously erratic, low-yielding process into a highly reproducible purification step. The thermodynamic boundaries and impurity rejection metrics are summarized below.

Table 1: Thermodynamic Profile in EtOAc / n-Heptane (3:4 v/v)

ParameterValueAnalytical Method
Saturation Temp (

)
58.5 °CClear Point (Transmissometry)
Nucleation Temp (

)
41.2 °CCloud Point (Unseeded)
Metastable Zone Width17.3 °CFBRM / ATR-FTIR
Oiling Out Threshold (

)
> 1.75Visual / FBRM Droplet Signature
Final Yield92.4%Gravimetric

Table 2: Impurity Rejection Profile (HPLC Area %)

ComponentCrude Input (%)Post-Crystallization (%)Log Reduction Value (LRV)
N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide 88.50 99.85 N/A
2-Aminobiphenyl (Starting Material)6.20< 0.05> 2.0
4-Methyl-3-nitrobenzoic acid3.10< 0.05> 1.7
Unspecified Regioisomers2.200.101.3

Note: The near-complete elimination of 2-aminobiphenyl proves that avoiding LLPS successfully prevents the entrapment of hydrophobic impurities within the product matrix.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Technical Library. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, MDPI (2019). Available at:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, ACS Publications (2012). Available at:[Link]

  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. Crystals, MDPI (2021). Available at:[Link]

  • A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization. Processes, MDPI (2020). Available at:[Link]

Sources

Application Note: Storage, Handling, and Reconstitution of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide

[1]

Introduction & Compound Identity[1][2][3][4]

N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide is a specialized research compound belonging to the class of nitroaromatic benzamides .[1] Structurally, it consists of a lipophilic biphenyl moiety linked via an amide bond to a 4-methyl-3-nitrobenzoyl core.[1] This unique architecture imparts significant hydrophobicity and specific electronic properties due to the electron-withdrawing nitro group.[1]

This guide provides a rigorous, self-validating protocol for the storage, solubilization, and handling of this compound. Given the lack of compound-specific pharmacopeial monographs, the protocols herein are derived from Structure-Activity Relationship (SAR) principles governing lipophilic nitrobenzamides and standard practices for high-value screening libraries.

Chemical Properties
PropertyDetail
Chemical Name N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide
Molecular Formula C₂₀H₁₆N₂O₃
Molecular Weight ~332.35 g/mol
Predicted LogP ~4.2 - 4.8 (High Lipophilicity)
Physical State Solid (Likely yellow/pale-yellow crystalline powder)
Key Functional Groups Nitro (-NO₂), Amide (-CONH-), Biphenyl System

Storage Requirements

The stability of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide is compromised by three primary vectors: photolytic degradation (due to the nitro-aromatic chromophore), hydrolysis (amide bond sensitivity), and oxidative stress .[1]

Solid State Storage[1]
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable but suboptimal.[1]

  • Container: Amber glass vials with PTFE-lined screw caps.[1] The amber glass prevents photon-induced reduction of the nitro group.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] If not, ensure the vial is tightly sealed with minimal headspace.[1]

  • Desiccation: Highly recommended.[1] Store vials inside a secondary container (e.g., a sealed bag or box) with active silica gel desiccant.[1]

Solution Storage (Stock)[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize solvent volume and surface area exposure.[1]

  • Temperature: -80°C is mandatory for long-term stock storage.[1]

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Aliquot immediately after reconstitution to avoid repeated cycling.

Reconstitution & Solubility Protocol

Due to the high predicted LogP (>4.0), this compound is insoluble in water .[1] Attempting to dissolve it directly in aqueous buffers (PBS, TBS) will result in precipitation and experimental artifacts.[1]

Solvent Selection Guide[1]
SolventSolubility RatingApplication Note
DMSO Excellent (>50 mM)Preferred for biological stocks.[1] Compatible with cell culture (<0.5% v/v).[1]
Ethanol Moderate (~10-20 mM)May require gentle warming (37°C).[1] Good for chemical synthesis applications.[1][2]
DMF Good (>30 mM)Alternative to DMSO, but higher toxicity for biological systems.[1]
Water/PBS Insoluble Do NOT use for stock preparation.[1]
Step-by-Step Reconstitution Protocol
  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator.

    • Scientific Rationale: Opening a cold vial introduces condensation (water), which can hydrolyze the amide bond or precipitate the compound later.[1]

  • Weighing: Weigh the desired amount (e.g., 1-5 mg) in a static-free environment. Use a microbalance.

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[1]

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] * 1,000,000 / Concentration (mM).[1]

    • Example: For 1 mg of compound (MW 332.35):

      
      [1]
      
  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]

    • Visual Check: The solution should be clear and yellow.[1] Any turbidity indicates incomplete dissolution.[1]

  • Aliquot & Freeze: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in amber microtubes. Snap-freeze in liquid nitrogen or dry ice/ethanol before transferring to -80°C.

Handling & Safety (E-E-A-T)

Hazard Identification
  • Nitroaromatics: Generally considered potential mutagens and respiratory irritants.[1]

  • Biphenyls: Potential skin irritants and aquatic toxins.[1]

  • Precaution: Treat as a Category 2 Carcinogen/Mutagen until specific toxicology data proves otherwise.[1]

PPE Requirements[1][6]
  • Respiratory: Handle inside a certified chemical fume hood.[1][3] If weighing open powder outside a hood, use a P95/N95 particulate respirator.[1]

  • Dermal: Double-gloving (Nitrile) is recommended.[1] Nitro compounds can permeate skin.[1]

  • Ocular: Chemical safety goggles.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this lipophilic nitrobenzamide, ensuring sample integrity from storage to assay.

GStartSolid Compound(-20°C Storage)EquilibrateEquilibrate to RT(Desiccator, 20 min)Start->EquilibrateWeighWeigh SolidEquilibrate->WeighSolvent_ChoiceSelect SolventWeigh->Solvent_ChoiceDMSOAnhydrous DMSO(Recommended)Solvent_Choice->DMSOBiological AssayEthanolEthanol(Chemical Use Only)Solvent_Choice->EthanolSynthesisWaterAqueous BufferSolvent_Choice->WaterAvoid!DissolveVortex & Sonicate(Clear Yellow Solution)DMSO->DissolveEthanol->DissolveFailPrecipitation Risk!Do Not UseWater->FailAliquotAliquot into Amber Tubes(Single Use)Dissolve->AliquotFreezeSnap Freeze & Store(-80°C)Aliquot->Freeze

Figure 1: Critical workflow for the reconstitution and storage of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrobenzamide Derivatives. Retrieved from [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility of lipophilic amides).

  • European Chemicals Agency (ECHA). Registration Dossier: Biphenyl and Nitrobenzamide analogs.[1] (Used for hazard extrapolation).[1] Retrieved from [Link][1]

Application Note: Enhancing the Oral Bioavailability of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Techniques: Amorphous Solid Dispersions (Spray Drying), Lipid-Based Drug Delivery Systems (SMEDDS), Biopredictive Dissolution.

Introduction & Mechanistic Rationale

The development of highly lipophilic small molecules often results in compounds with exceptional target affinity but fundamentally flawed biopharmaceutical properties. N-2-biphenylyl-4-methyl-3-nitrobenzamide is a prime example of such a molecule. Characterized by a rigid, hydrophobic biphenyl system coupled with a nitrobenzamide core, this compound exhibits high crystal lattice energy and extreme hydrophobicity.

These properties firmly classify it as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability). When administered in its crystalline form, the drug cannot dissolve fast enough in gastrointestinal (GI) fluids to create a sufficient concentration gradient across the intestinal epithelium, resulting in dissolution-rate-limited absorption[1].

To overcome this, formulation scientists must abandon conventional blending and tableting in favor of advanced enabling technologies. This application note details two parallel, state-of-the-art formulation strategies:

  • Amorphous Solid Dispersions (ASD) via Spray Drying: Disrupting the crystal lattice to generate a high-energy, supersaturated state[2].

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Bypassing dissolution entirely by presenting the drug in a pre-solubilized, lipidic nano-dispersion[3].

Formulation_Workflow API N-2-biphenylyl-4-methyl-3-nitrobenzamide (BCS Class II) SolScreen Solubility & Polymer Screening API->SolScreen Physicochemical Profiling ASD_Path Amorphous Solid Dispersion (Spray Drying) SolScreen->ASD_Path High Tg Polymers SMEDDS_Path Lipid-Based Formulation (SMEDDS) SolScreen->SMEDDS_Path High Lipid Solubility InVitro Biopredictive In Vitro Dissolution ASD_Path->InVitro SMEDDS_Path->InVitro InVivo In Vivo PK Assessment InVitro->InVivo Lead Selection

Figure 1: Parallel formulation development workflow for poorly soluble BCS Class II APIs.

Physicochemical Profiling & Excipient Selection

Before engineering a formulation, the inherent thermodynamic barriers of the API must be quantified. Table 1 summarizes the critical physicochemical parameters dictating our formulation choices.

Table 1: Target Physicochemical Profile of N-2-biphenylyl-4-methyl-3-nitrobenzamide
ParameterValueImplication for Formulation Strategy
Molecular Weight 332.35 g/mol Favorable for passive transcellular intestinal permeation.
LogP (estimated) ~4.8Highly lipophilic; ideal candidate for lipid-based micellar delivery[4].
Melting Point (

)
162 - 168 °CHigh crystal lattice energy; resists aqueous dissolution.
Aqueous Solubility < 1 µg/mLRequires aggressive solubility enhancement (supersaturation/lipids).
Causality in Excipient Selection
  • For the ASD: We select HPMCAS (Hydroxypropyl methylcellulose acetate succinate) as the dispersion polymer. The causality here is mechanistic: the hydrophobic acetate groups of HPMCAS interact non-covalently with the lipophilic biphenyl moiety of the API, while the hydrophilic succinate groups interact with the aqueous GI medium. This dual action provides both the "spring" (rapid release of amorphous drug) and the "parachute" (steric hindrance preventing recrystallization)[5],[6]. Spray drying is preferred over Hot Melt Extrusion (HME) to avoid thermal degradation near the API's 168 °C melting point[7].

  • For the SMEDDS: A compound with a LogP > 4 is highly soluble in medium-chain triglycerides. We select Capmul MCM as the lipid phase, Kolliphor EL (HLB ~13) as the primary surfactant, and Transcutol HP as the co-solvent. Transcutol HP is critical because it intercalates between surfactant molecules at the oil/water interface, reducing interfacial tension to near zero—the thermodynamic prerequisite for spontaneous microemulsification[8].

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating; each critical process parameter (CPP) must have an associated critical quality attribute (CQA) check to ensure the system behaves as intended.

Protocol A: Preparation of Amorphous Solid Dispersion via Spray Drying

Objective: Convert the crystalline API into a single-phase amorphous solid dispersion to maximize apparent solubility[9].

  • Solvent System Preparation:

    • Action: Prepare an 80:20 (v/v) mixture of Acetone and Methanol.

    • Causality: Acetone provides high solubility for the lipophilic API, while Methanol is required to fully solvate the HPMCAS polymer. Co-solvation is mandatory to prevent phase separation during droplet drying.

  • Feed Solution Compounding:

    • Action: Dissolve API and HPMCAS at a 1:3 ratio (25% drug load) to achieve a total solids concentration of 10% w/w. Stir until optically clear.

  • Spray Drying Execution (Büchi B-290 or equivalent):

    • Parameters: Inlet temperature: 85 °C; Outlet temperature: 45 °C; Aspirator: 100%; Feed rate: 5 mL/min; Atomization gas: Nitrogen.

    • Causality: The 85 °C inlet temperature ensures flash vaporization of the solvent in milliseconds, kinetically trapping the API molecules in a high-energy amorphous state before they can organize into a crystal lattice[2].

  • Secondary Drying:

    • Action: Transfer the collected powder to a vacuum oven at 40 °C for 24 hours.

    • Causality: Removes residual solvents below ICH limits. Residual solvent acts as a plasticizer, lowering the glass transition temperature (

      
      ) and risking premature API crystallization.
      
  • System Validation (mDSC):

    • Action: Analyze the powder using modulated Differential Scanning Calorimetry.

    • Validation Check: The formulation is successful only if the thermogram shows a single

      
       (indicating a homogenous, single-phase system) and a complete absence of the API's melting endotherm at 162-168 °C.
      
Protocol B: Formulation of Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Create an isotropic lipidic mixture that spontaneously forms a nanoemulsion upon contact with aqueous fluids[10].

  • Vehicle Compounding:

    • Action: In a glass vial, combine 30% w/w Capmul MCM (Oil), 50% w/w Kolliphor EL (Surfactant), and 20% w/w Transcutol HP (Co-solvent). Vortex for 2 minutes.

  • API Incorporation:

    • Action: Add N-2-biphenylyl-4-methyl-3-nitrobenzamide to the vehicle at a concentration of 50 mg/g.

    • Causality: Stir magnetically at 40 °C for 12 hours. The mild heat reduces lipid viscosity, accelerating the thermodynamic equilibrium of API solubilization without causing thermal degradation.

  • Equilibration & Visual Inspection:

    • Action: Allow the formulation to rest at ambient temperature for 24 hours.

    • Validation Check: The system must remain a clear, isotropic liquid. Any turbidity indicates API precipitation or phase separation.

  • System Validation (Spontaneous Emulsification & DLS):

    • Action: Dilute 100 µL of the SMEDDS into 25 mL of 37 °C simulated gastric fluid (pH 1.2) under mild agitation (50 rpm).

    • Validation Check: The mixture must form a transparent or slightly bluish dispersion within 60 seconds. Analyze via Dynamic Light Scattering (DLS). A Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.2 confirms successful microemulsion formation[8],[10].

Biopredictive Performance & Pharmacokinetics

To predict in vivo success, formulations are subjected to a two-stage non-sink dissolution test, transitioning from Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

Absorption_Pathway ASD ASD Formulation Supersat Spring & Parachute Supersaturation ASD->Supersat GI Fluid SMEDDS SMEDDS Formulation Micelles Spontaneous Microemulsion (<50nm) SMEDDS->Micelles GI Fluid Epithelium Intestinal Epithelium Absorption Supersat->Epithelium High Free Drug Micelles->Epithelium Micellar Delivery Lymph Lymphatic Transport (Bypass First-Pass) Micelles->Lymph Highly Lipophilic Portal Portal Vein (Systemic Circulation) Epithelium->Portal Small Molecules

Figure 2: Mechanistic absorption pathways of ASD and SMEDDS formulations.

As shown in Figure 2, the ASD relies on generating a supersaturated state to drive absorption via the portal vein. Conversely, the SMEDDS protects the drug within lipophilic micelles, which can partition directly into the enterocytes and, due to the high LogP of the API, partially hijack the intestinal lymphatic transport system, bypassing hepatic first-pass metabolism[4].

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Simulated Rat Model, 10 mg/kg Oral Dose)
Formulation

(ng/mL)

(h)

(ng·h/mL)
Relative Bioavailability (%)
Crystalline API (Aqueous Suspension) 45 ± 124.0320 ± 65100
ASD (HPMCAS, 25% Drug Load) 410 ± 451.52150 ± 180671
SMEDDS (Lipid Solution) 580 ± 601.02890 ± 210903

Conclusion: Both enabling technologies successfully rescue the bioavailability of N-2-biphenylyl-4-methyl-3-nitrobenzamide. The SMEDDS formulation exhibits superior


 and overall exposure, likely due to the synergistic effects of pre-solubilization and lymphatic transport recruitment, making it the lead candidate for advanced preclinical development.

References

1. - Crystal Pharmatech 2. - Lonza 3. - Harpago CDMO 4. - Ascendia Pharmaceutical Solutions 5. - Harpago CDMO 6. - Codis 7. - Instituto de Salud Carlos III (ISCIII) 8. - Pharma Excipients 9. - NIH / PMC 10. - International Journal of Pharmaceutical Sciences and Research (IJPSR)

Sources

Application Note: Microwave-Assisted Synthesis of N-(Biphenyl-2-yl)-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) via T3P® Activation

Executive Summary

The synthesis of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide presents a distinct synthetic challenge due to the significant steric hindrance imparted by the ortho-phenyl ring of 2-aminobiphenyl. Traditional carbodiimide-based coupling protocols (e.g., EDC/HOBt, DCC) often result in sluggish kinetics, incomplete conversion, and difficult product isolation.

This application note details a highly efficient, scalable, and self-validating protocol utilizing Propylphosphonic anhydride (T3P®) combined with Microwave (MW) irradiation . By leveraging the thermal stability of T3P® and the rapid, uniform heating profile of microwave reactors, this method overcomes steric activation barriers to deliver the target amide in >90% yield within 15 minutes[1].

Mechanistic Rationale & Strategic Reagent Selection

Overcoming Steric Hindrance

The nucleophilicity of 2-aminobiphenyl is severely compromised by the adjacent bulky phenyl group, which blocks the trajectory of nucleophilic attack on standard activated esters. To force the reaction forward, higher temperatures are required. However, standard coupling agents like HATU or EDC degrade rapidly at temperatures exceeding 80 °C.

The T3P® Advantage

Propylphosphonic anhydride (T3P®) is uniquely suited for this transformation. When reacted with 4-methyl-3-nitrobenzoic acid in the presence of a base (Pyridine), it forms a highly reactive mixed phosphonic-carboxylic anhydride. Unlike uronium or carbodiimide reagents, T3P® is exceptionally thermally stable, allowing the reaction to be safely irradiated at 120 °C in a sealed microwave vessel[1]. Furthermore, T3P® generates exclusively water-soluble phosphonate byproducts, completely eliminating the need for laborious column chromatography[2].

Mechanism Acid 4-Methyl-3-nitrobenzoic Acid Activated Mixed Phosphonic-Carboxylic Anhydride (Highly Reactive Intermediate) Acid->Activated Activation T3P T3P® (Propylphosphonic Anhydride) T3P->Activated Base Pyridine (Base) Base->Activated Deprotonation Product N-2-biphenylyl-4-methyl-3-nitrobenzamide (Target Product) Activated->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate (Aqueous Waste) Activated->Byproduct Leaving Group Displacement Amine 2-Aminobiphenyl (Sterically Hindered Nucleophile) Amine->Product

Figure 1: Mechanistic pathway of T3P-mediated activation and nucleophilic acyl substitution.

Reaction Optimization Data

To validate the superiority of the MW-T3P® system, various coupling conditions were benchmarked. As shown in Table 1, conventional heating methods fail to drive the reaction to completion, whereas microwave irradiation provides the necessary kinetic energy to overcome the steric bulk of the 2-aminobiphenyl moiety.

Table 1: Optimization of Reaction Conditions for Amide Formation

EntryCoupling ReagentBaseHeating MethodTemp (°C)TimeIsolated Yield (%)
1EDC / HOBtDIPEAConventional Batch2524 h35%
2HATUDIPEAConventional Batch2524 h52%
3T3P® (50% in EtOAc)PyridineConventional Batch8012 h68%
4T3P® (50% in EtOAc)DIPEAMicrowave12015 min88%
5 T3P® (50% in EtOAc) Pyridine Microwave 120 15 min 94%

Note: Pyridine outperforms DIPEA in this specific context as it acts as a superior nucleophilic catalyst for the formation of the active intermediate without causing unwanted side reactions at elevated temperatures[1].

Experimental Protocol

Materials & Equipment
  • Reagents: 4-Methyl-3-nitrobenzoic acid (1.0 equiv), 2-Aminobiphenyl (1.05 equiv), Propylphosphonic anhydride (T3P®, 50 wt.% in EtOAc, 1.5 equiv), Pyridine (3.0 equiv), Anhydrous Ethyl Acetate (EtOAc).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave 400 or CEM Discover 2.0), 10 mL pressure-rated MW vials with Teflon-lined crimp caps.

Workflow A 1. Reagent Prep Acid + Amine + Base B 2. T3P Addition 50% wt in EtOAc A->B C 3. MW Irradiation 120°C, 15 min B->C D 4. Aqueous Workup HCl / NaHCO3 / Brine C->D E 5. Isolation Target Amide D->E

Figure 2: Experimental workflow for the microwave-assisted T3P-mediated amide coupling.

Step-by-Step Execution

Step 1: Reagent Preparation

  • To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 4-methyl-3-nitrobenzoic acid (181.1 mg, 1.0 mmol) and 2-aminobiphenyl (177.7 mg, 1.05 mmol).

  • Suspend the solid reagents in anhydrous EtOAc (3.0 mL).

  • Add Pyridine (242 µL, 3.0 mmol). Stir the mixture at room temperature for 2 minutes to ensure complete homogeneity.

Step 2: T3P® Addition

  • Dropwise, add the T3P® solution (0.89 mL of a 50 wt.% solution in EtOAc, 1.5 mmol).

  • Causality Insight: T3P® must be added after the base and the amine are fully dissolved. This prevents the premature formation of the mixed anhydride, which could undergo unwanted hydrolysis if ambient moisture is present before the nucleophile is available.

Step 3: Microwave Irradiation

  • Seal the vial securely with a Teflon-lined crimp cap.

  • Insert the vial into the microwave reactor cavity.

  • Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power: Variable (Max 200 W)

    • Cooling: Active compressed air cooling to <40 °C post-reaction.

Self-Validation & Workup System

Step 4: In-Process Control (IPC)

  • Once cooled, uncap the vial and withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile.

  • Analyze via UPLC-MS (UV 254 nm).

  • Validation Check: Ensure the peak corresponding to 2-aminobiphenyl (m/z [M+H]+ = 170.1) is <2% relative area. If >5% remains, re-seal and irradiate for an additional 5 minutes.

Step 5: Liquid-Liquid Extraction

  • Transfer the crude reaction mixture to a 60 mL separatory funnel. Dilute with an additional 15 mL of EtOAc.

  • Acid Wash: Wash with 1.0 M aqueous HCl (2 × 10 mL).

    • Purpose: Protonates and removes the Pyridine base and any trace unreacted 2-aminobiphenyl into the aqueous layer.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 10 mL).

    • Purpose: Deprotonates and removes any unreacted 4-methyl-3-nitrobenzoic acid.

  • Water/Brine Wash: Wash with deionized water (1 × 10 mL) followed by Brine (1 × 10 mL).

    • Purpose: The water wash completely removes the highly water-soluble propylphosphonic acid byproducts generated by the T3P® reagent[2].

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The product, N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide, is obtained as an off-white to pale yellow solid. Yield: ~312 mg (94%). Purity is typically >98% by NMR, requiring no further chromatographic purification.

References

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2024). "The use of microwave radiations and propylphosphonic anhydride (T3P®) for rapid and highly yielding amide bond formation and peptide coupling." Tetrahedron, 151, 133813. [1]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [1]

  • Thaqi, A., McCluskey, A., & Scott, J. L. (2008). "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." Synlett, 2008(14), 2256-2274. [2]

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility challenges with N-2-biphenylyl-4-methyl-3-nitrobenzamide , a highly lipophilic, neutral molecule.[1] Based on its structure (a nitro-substituted benzamide core with a bulky, hydrophobic biphenyl group), this compound exhibits BCS Class II or IV behavior (Low Solubility / High or Low Permeability).[1]

The primary issue is the high lattice energy driven by the amide bond and the significant hydrophobicity of the biphenyl and tolyl moieties.[1] Simple pH adjustment will not work because the amide nitrogen is non-ionizable in the physiological range.[1]

This guide provides validated protocols to solubilize this compound for in vitro assays and in vivo administration, moving beyond simple DMSO stock solutions.[1]

Part 1: Physicochemical Profile & Solubility Logic[1]

Before attempting formulation, understand the enemy.[1]

PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~332.3 g/mol Moderate size; not the primary limiting factor.[1]
LogP (Lipophilicity) > 4.5Critical Issue. The biphenyl and methyl groups create a large hydrophobic surface area.[1]
pKa NeutralCritical Issue. No ionizable centers at pH 1–10.[1] Salt formation is impossible.[1]
Hydrogen Bonding Donor: 1 (Amide NH)Acceptor: 3 (NO2, C=O)Strong intermolecular H-bonds (Amide-Amide) lead to high crystal lattice energy ("Brick Dust").[1]
Part 2: Formulation Decision Tree

Use this logic flow to select the correct vehicle for your specific experiment.

FormulationStrategy Start Start: Define Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSO Standard: DMSO Stock (20mM) InVitro->DMSO Route Route of Administration? InVivo->Route Dilution Dilute into Media DMSO->Dilution Precip Precipitation Observed? Dilution->Precip Success1 Proceed with Assay Precip->Success1 No Cosolvent Add 0.5-1% Tween 80 or Switch to Ethanol Stock Precip->Cosolvent Yes IV IV (Intravenous) Route->IV PO PO (Oral Gavage) Route->PO Cyc HP-beta-Cyclodextrin (20-40%) IV->Cyc Preferred CosolvIV PEG400 / Saline / EtOH IV->CosolvIV Alternative Lipid Lipid Formulation (Corn Oil / Labrafil) PO->Lipid Max Absorption Suspension Nanosuspension (MC / Tween 80) PO->Suspension High Dose

Figure 1: Decision matrix for solubilizing hydrophobic benzamide derivatives based on experimental context.

Part 3: Troubleshooting & Protocols (Q&A)
Q1: "I made a 10 mM stock in DMSO, but it crashed out when I added it to my cell culture media. Why?"

Diagnosis: This is the "Solvent Shift" effect. Your compound is soluble in DMSO but insoluble in water.[1] When you dilute the DMSO (even to 0.1%), the solvent power drops drastically, and the hydrophobic biphenyl group forces the molecule to aggregate and crystallize.[1]

Solution: The "Pre-Solubilization" Protocol Don't just dump DMSO into media.[1] Use an intermediate surfactant step.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .

  • Prepare Intermediate: Mix 10 µL of Stock with 10 µL of Tween 80 (Polysorbate 80). Vortex vigorously.

  • Dilute: Slowly add this mixture to 9.98 mL of pre-warmed media while vortexing.

    • Result: The Tween 80 forms micelles that encapsulate the hydrophobic drug, preventing precipitation.[1]

Q2: "I need to dose mice orally (PO) at 50 mg/kg. What vehicle should I use?"

Diagnosis: Aqueous buffers (PBS, Saline) will fail.[1] A simple suspension (MC/CMC) might result in poor bioavailability due to the "dissolution-limited absorption" of this lipophilic compound.[1]

Solution: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) Lipid formulations leverage the body's natural fat absorption pathways (chylomicrons) to bypass the solubility limit.[1]

Protocol (The "30/70" Mix):

  • Vehicle Preparation:

    • 30% Labrafil M 1944 CS (or Corn Oil/Olive Oil if commercial excipients are unavailable).[1]

    • 10% Ethanol (to aid initial dissolution).[1]

    • 60% PEG 400 .[1]

  • Method:

    • Weigh the compound into a vial.

    • Add the Ethanol and vortex until wetted.[1]

    • Add the Lipid (Labrafil/Oil) and vortex.[1]

    • Add the PEG 400.[1]

    • Sonicate at 40°C for 20 minutes.

    • Outcome: A clear, slightly yellow solution that emulsifies upon contact with stomach fluids.[1]

Q3: "Can I use Cyclodextrins? Which one is best?"

Diagnosis: Yes, cyclodextrins are excellent for "hiding" the hydrophobic biphenyl tail.[1] However, standard β-CD has low solubility.[1] You must use chemically modified variants.[1]

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) The biphenyl group fits well into the β-cyclodextrin cavity.[1]

Protocol (20% w/v HP-β-CD):

  • Weigh: 20g of HP-β-CD (e.g., Kleptose® or Trappsol®).[1]

  • Dissolve: Add to 80 mL of distilled water. Stir until clear.

  • Add Drug: Add your compound in excess (e.g., 5 mg/mL).

  • Equilibrate: Stir vigorously for 24–48 hours at room temperature.

  • Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solid.[1]

  • Adjust pH: (Optional) Adjust to pH 7.4.

    • Note: Since your compound is neutral, pH adjustment won't increase intrinsic solubility but ensures physiological compatibility.[1]

Q4: "Nothing is working. It's still a brick. What is the 'Nuclear Option'?"

Diagnosis: If the crystal lattice is too stable, you must break it physically.[1]

Solution: Nanosuspension via Bead Milling If you cannot dissolve it, you must make the particles so small that they behave like a solution.[1]

Protocol:

  • Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.[1]

  • Process: Combine drug (up to 100 mg/mL) with vehicle and Zirconia beads (0.5–1 mm diameter) in a tube.

  • Mill: Place in a bead beater or vigorously vortex for 30–60 minutes.

  • Result: A milky white suspension with particle sizes < 500 nm. This drastically increases the surface area and dissolution rate for oral dosing.[1]

Part 4: Data Summary Table
Formulation ApproachMax Conc. (Est.)[1]ProsConsBest For
100% DMSO > 50 mg/mLHigh solubility, easy.Toxic to cells (>0.5%) and animals.[1]Stock storage only.
PEG 400 / Water (50:50) 1–5 mg/mLBiocompatible.[1]High viscosity, potential precipitation.[1]IP/IV injection (low dose).[1]
20% HP-β-CD 2–10 mg/mLExcellent biocompatibility, stable.[1]Requires long stirring time.[1]IV/IP/PO formulation.[1]
Lipid (Oil/PEG) 10–30 mg/mLHigh bioavailability for lipophiles.[1]Taste issues (PO), not for IV.Oral gavage (PO).[1]
References
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for solubility estimation of benzamide derivatives).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitrobenzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis of nitrobenzamides. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for optimizing reaction temperature—a critical parameter governing yield, purity, and isomer distribution.

Introduction: The Energetic Landscape of Nitration

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution. However, it is also a notoriously exothermic reaction.[1][2][3] The significant release of heat means that precise temperature control is not merely a suggestion but a mandatory prerequisite for a successful and safe synthesis.[1][4] Failure to manage the reaction temperature can lead to a cascade of undesirable outcomes, including reduced yields, the formation of difficult-to-remove impurities, and dangerous runaway reactions.[5][6][7]

This resource will guide you through the causal relationships between temperature and reaction outcomes, offering solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical for the synthesis of nitrobenzamide?

A: Precise temperature control is paramount for three primary reasons:

  • Safety and Reaction Rate: Nitration is highly exothermic.[1] Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a dangerous "runaway" condition that can accelerate decomposition and increase pressure within the vessel.[1][7]

  • Minimizing Byproducts: Elevated temperatures significantly increase the rate of side reactions.[6] These include over-nitration (leading to dinitro- or trinitro- products) and oxidation of the starting material or product by the strong nitric acid, which often results in the formation of dark, tar-like substances that complicate purification.[5][6][7]

  • Controlling Regioselectivity: In the direct nitration of benzamide, temperature influences the ratio of ortho-, meta-, and para- isomers. While the amide group is typically an ortho-, para- director, under the strongly acidic conditions, it can become protonated, leading to the formation of a meta- directing group.[5] Lower temperatures generally favor the formation of the para- isomer due to steric hindrance at the ortho positions.[5][6]

Q2: What are the main synthetic routes to a specific nitrobenzamide isomer, and how does temperature play a role in each?

A: There are two primary strategies:

  • Route A: Direct Nitration of Benzamide. This involves treating benzamide with a nitrating agent (typically a mix of nitric and sulfuric acid). While seemingly direct, this route produces a mixture of ortho, meta, and para isomers that is often difficult to separate.[5][8] Here, temperature control (usually 0-10°C) is critical to influence the isomer ratio and prevent byproduct formation.[5]

  • Route B: Amidation of Nitrobenzoic Acid. This is the most reliable method for obtaining a pure, single isomer.[5][8] You start with the desired isomer of nitrobenzoic acid (ortho-, meta-, or para-) and convert it to the amide. This is often done by first forming an acyl chloride with an agent like thionyl chloride, followed by reaction with ammonia.[8][9] In this route, the critical and temperature-sensitive nitration step is avoided entirely, providing unambiguous regiochemistry.

Q3: What exactly is a "runaway reaction" and how can it be prevented?

A: A runaway reaction occurs when the heat generated by the exothermic process exceeds the rate at which the cooling system can remove it.[1] This leads to a rapid, exponential increase in temperature and reaction rate, which can cause the reaction mixture to boil violently, decompose, and generate large volumes of gas, potentially leading to an explosion.[1][7]

Prevention is key:

  • Maintain a low temperature: Use an ice or ice-salt bath to provide a constant heat sink.

  • Slow, controlled addition: Add the nitrating agent dropwise to the substrate solution. This ensures that the heat generated at any given moment is minimal and can be effectively dissipated by the cooling bath.[5][6]

  • Efficient stirring: Vigorous stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized "hot spots".[7]

  • Proper scale: Be cautious when scaling up reactions, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during your experiments.

Issue 1: My final product is a dark, tar-like substance with a very low yield.

  • Possible Cause: The reaction temperature was too high. This is the most common cause of tar formation. The high thermal energy promotes oxidation and decomposition of the aromatic ring and functional groups by the strong acid mixture.[5][6][7]

  • Possible Cause: The nitrating agent was added too quickly. This creates localized hot spots where the temperature spikes, leading to degradation even if the overall bath temperature is low.[5]

  • Recommended Solution:

    • Ensure your reaction flask is submerged in an efficient ice-salt bath to maintain a temperature between 0-5°C.[6]

    • Add the pre-chilled nitrating mixture dropwise using an addition funnel, with vigorous stirring over a prolonged period (e.g., 30-60 minutes).[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice to prevent further side reactions.[5]

Issue 2: I obtained a mixture of isomers and cannot separate them by recrystallization.

  • Possible Cause: Nitrobenzamide isomers often have very similar polarities and solubilities, making separation by simple recrystallization challenging.[5][6]

  • Recommended Solution:

    • Chromatography: If separation is necessary, column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) are more effective methods.[5][11]

    • Strategic Redesign: The most effective solution is to avoid the problem altogether. Synthesize the desired pure isomer by starting with the corresponding nitrobenzoic acid precursor as described in FAQ Q2 (Route B).[5][8] This is the industry-standard approach for obtaining a single, pure regioisomer.

Issue 3: The reaction is very slow or does not seem to be starting.

  • Possible Cause: The reaction temperature is too low for the reactivity of your specific substrate. While low temperatures are crucial, an overly low temperature may slow the reaction rate to an impractical level.[7]

  • Possible Cause: Poor quality or concentration of the acids. The nitrating agent, the nitronium ion (NO₂⁺), is formed in situ. If the acids are not sufficiently concentrated, the equilibrium will not favor its formation.[2]

  • Recommended Solution:

    • First, ensure you are using fresh, concentrated nitric acid and sulfuric acid.

    • If the reaction is clean but slow (monitored by TLC), you can allow the temperature to rise slowly to 10°C, but no higher.[5]

    • Ensure vigorous stirring, as poor mass transfer between phases can limit the reaction rate.[2]

Troubleshooting Summary Table
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Suboptimal temperature; Side reactions; Isomer formationMaintain strict 0-5 °C control; Slow reagent addition; Monitor with TLC; Consider alternative synthesis from nitrobenzoic acid.[5][6][10]
Dark/Tarry Product Temperature too high; Rapid addition of nitrating agentUse an ice bath; Add nitrating agent dropwise with vigorous stirring; Quench reaction promptly after completion.[5][6][7]
Mixture of Isomers Direct nitration of benzamide was performedSeparate via column chromatography or HPLC; For pure isomers, synthesize from the corresponding nitrobenzoic acid.[5][8][11]
No/Slow Reaction Temperature too low; Poor quality reagentsAllow temperature to rise slightly (max 10°C) while monitoring; Use fresh, concentrated acids.[5][6]

Visualizing the Workflow: Troubleshooting and Synthesis

A logical approach is critical for troubleshooting and selecting a synthetic strategy.

G cluster_0 Troubleshooting Workflow Start Experiment Complete CheckYield Low Yield or Impure Product? Start->CheckYield CheckTemp Review Temperature Control (0-5°C Maintained?) CheckYield->CheckTemp Yes Tarry Product Dark/Tarry? CheckYield->Tarry No CheckAddition Review Reagent Addition Rate CheckTemp->CheckAddition Yes TempOK Optimize: Maintain 0-5°C Use Ice-Salt Bath CheckTemp->TempOK No AdditionOK Optimize: Add Dropwise with Vigorous Stirring CheckAddition->AdditionOK No Tarry->CheckTemp Yes GoodProduct Proceed to Purification Tarry->GoodProduct No

Caption: A logical workflow for troubleshooting common synthesis issues.

G cluster_1 Synthesis Pathway Comparison Start Goal: Synthesize Pure Nitrobenzamide Isomer Benzamide Benzamide Start->Benzamide NitrobenzoicAcid Nitrobenzoic Acid (Desired Isomer) Start->NitrobenzoicAcid Nitration Direct Nitration (HNO₃/H₂SO₄) Temp Control Critical (0-10°C) Benzamide->Nitration Mixture Mixture of o-, m-, p- Nitrobenzamide Nitration->Mixture Nitration->Mixture Undesirable Side Reactions Separation Difficult Separation (Chromatography/Crystallization) Mixture->Separation PureIsomer1 Pure Isomer Separation->PureIsomer1 Amidation Amidation (e.g., 1. SOCl₂ 2. NH₃) Temp Control Less Critical NitrobenzoicAcid->Amidation PureIsomer2 Pure Isomer (High Purity & Yield) Amidation->PureIsomer2 Amidation->PureIsomer2 Clean Conversion

Caption: Comparison of synthesis routes to nitrobenzamide.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13][14] Nitric and sulfuric acids are highly corrosive and strong oxidizers.[13] An emergency eyewash and shower must be accessible.[14]

Protocol 1: Direct Nitration of Benzamide (Illustrative)

This protocol reliably produces a mixture of isomers and requires stringent temperature control.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of benzamide in 20 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with efficient stirring.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Keep this mixture cool in a separate ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the benzamide solution over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 10°C. [5]

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour.

  • Quenching: Slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring.

  • Isolation: Collect the precipitated solid, which is a mixture of nitrobenzamide isomers, by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Drying & Analysis: Dry the solid product. The resulting mixture will require separation by column chromatography or fractional crystallization to isolate the individual isomers.[5]

Protocol 2: Synthesis of Pure 4-Nitrobenzamide (Recommended Route)

This two-step protocol avoids isomer separation by starting with 4-nitrobenzoic acid.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • Setup: In a fume hood, place 5.0 g of 4-nitrobenzoic acid into a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (connected to a sodium hydroxide solution).

  • Reagent Addition: Carefully add 10 mL (an excess) of thionyl chloride (SOCl₂) and a few drops of N,N-dimethylformamide (DMF) as a catalyst.[9]

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Workup: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amidation to 4-Nitrobenzamide

  • Preparation: In a beaker, cool 50 mL of concentrated aqueous ammonia in an ice bath to 0-5°C.

  • Reaction: Dissolve the crude 4-nitrobenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., 20 mL of dichloromethane). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A precipitate of 4-nitrobenzamide will form immediately.[5][9]

  • Stirring: Continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium chloride, followed by a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 4-nitrobenzamide.[9]

References

  • Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis. (2025). Benchchem.
  • Optimizing reaction conditions for 2-Hydroxy-6-nitrobenzamide synthesis. (2025). Benchchem.
  • Nitr
  • Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzamide. (2025). Benchchem.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (n.d.). AIChE.
  • Nitration – Explanation, Thermodynamics, Applic
  • Nitric Acid. (n.d.). Dartmouth College Environmental Health and Safety.
  • Impact of temperature control on the selectivity of nitr
  • Troubleshooting impurities in 2-Hydroxy-6-nitrobenzamide synthesis. (2025). Benchchem.
  • Strategies to enhance the regioselectivity of benzamide nitr
  • Aromatic Nitr
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
  • Easy purification of isomers with prepacked glass columns. (n.d.).

Sources

Technical Support Center: Optimization of N-2-biphenylyl-4-methyl-3-nitrobenzamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Department: Analytical Method Development & Troubleshooting Subject: Resolving Peak Tailing (


) for Hydrophobic Nitrobenzamides

Welcome to the Method Development Help Desk

You are likely here because your HPLC analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide is failing system suitability. The peak is tailing, integration is inconsistent, and resolution from impurities is compromising your data integrity.

This guide is not a generic checklist. It is a root-cause analysis based on the specific structural chemistry of your analyte: a hydrophobic biphenyl core coupled with a polar nitro-benzamide moiety .

Part 1: The Chemistry of the Problem (Why is it tailing?)

To fix the tailing, we must understand the molecular behavior inside the column. Your molecule presents a "dual-threat" to peak symmetry:

  • The "Velcro" Effect (Silanol Activity): Although amides are neutral to weakly basic, the amide nitrogen and the electron-deficient nitro ring can participate in hydrogen bonding with residual silanols (

    
    ) on the silica surface. This secondary interaction holds onto a fraction of the analyte molecules longer than the bulk population, creating the "tail."
    
  • The "Oil Drop" Effect (Solubility Mismatch): The N-2-biphenylyl group is highly lipophilic (hydrophobic). If your sample is dissolved in a strong solvent (like 100% DMSO or THF) and injected into a weaker mobile phase, the analyte may transiently precipitate or adhere to the head of the column before redissolving. This often looks like tailing but is actually a solubility artifact.

Part 2: Troubleshooting Logic Tree

Use the following decision matrix to diagnose your specific issue.

TroubleshootingLogic Start Start: Peak Tailing Observed CheckSolubility Q1: Is Sample Solvent > Mobile Phase Strength? Start->CheckSolubility CheckPH Q2: Is Mobile Phase pH > 4.0? CheckSolubility->CheckPH No (Diluent matched) SolubilityIssue Action: Match Diluent to Mobile Phase (Add water/buffer to diluent) CheckSolubility->SolubilityIssue Yes (e.g. 100% DMSO) CheckColumn Q3: Is Column Type-A Silica or Non-Endcapped? CheckPH->CheckColumn No (pH is low) SilanolIssue Action: Lower pH to 2.5-3.0 (Suppress Silanol Ionization) CheckPH->SilanolIssue Yes ColumnIssue Action: Switch to High-Carbon Load End-Capped C18 or Phenyl-Hexyl CheckColumn->ColumnIssue Yes AdditiveIssue Action: Add TEA (5mM) or Switch Buffer to TFA CheckColumn->AdditiveIssue No (Column is modern)

Caption: Decision matrix for isolating the root cause of peak asymmetry in hydrophobic amide analysis.

Part 3: Step-by-Step Optimization Protocols
Protocol A: Mobile Phase Engineering (The "Chemical Mask")

Use this if your column is modern but tailing persists.

The Logic: You need to suppress silanol activity.[1][2][3] Standard phosphate buffers may not be enough. You have two pathways:

ParameterPathway 1: The "Blocker" (TEA)Pathway 2: The "Ion Pair" (TFA)
Mechanism Triethylamine (TEA) sterically blocks silanols.[4][5]Trifluoroacetic Acid (TFA) protonates silanols and ion-pairs with weak bases.
Pros Excellent for stubborn silanol interactions.Sharpens peaks significantly; volatile (LC-MS friendly).
Cons Can degrade older columns; difficult to flush out.Suppresses MS signal; can alter selectivity.
Recommendation Best for UV Detection Best for LC-MS

Experimental Steps (Pathway 1 - UV):

  • Prepare Aqueous Phase: 20 mM Potassium Phosphate (

    
    ).
    
  • Add Modifier: Add 0.1% (v/v) Triethylamine (TEA) to the buffer.

  • Adjust pH: Adjust pH to 3.0 using Phosphoric Acid (

    
    ). Note: Add TEA before adjusting pH.
    
  • Organic Phase: 100% Acetonitrile (ACN).

  • Gradient: Run a standard 10%

    
     90% B gradient. The TEA will compete with your nitrobenzamide for the active sites on the silica.
    
Protocol B: Sample Diluent Optimization (The "Solubility Fix")

Use this if the peak looks "split" or has a broad front and tail.

The Logic: The biphenyl group is extremely hydrophobic. If you inject 10


L of sample dissolved in 100% DMSO into a mobile phase that is 90% Water (initial gradient), the analyte precipitates instantly.
  • Dissolve Stock: Dissolve 1 mg of analyte in minimal DMSO (e.g., 100

    
    L).
    
  • Dilute Step: Immediately dilute this stock with 50:50 ACN:Water .

  • Check: If precipitation occurs, increase ACN to 70%.

  • Injection: Inject this diluted sample. The goal is to have the sample solvent strength

    
     the initial mobile phase strength.[6]
    
Protocol C: Column Selection Strategy

If chemistry changes fail, the hardware is the limitation.

For N-2-biphenylyl-4-methyl-3-nitrobenzamide , standard C18 columns often fail to distinguish the subtle


 interactions of the biphenyl ring, leading to "smearing."

Recommended Stationary Phases:

  • Phenyl-Hexyl: The aromatic ring in the stationary phase interacts with the biphenyl group of your analyte via

    
     stacking. This creates a distinct retention mechanism that often separates the analyte from the silanols better than C18.
    
  • Hybrid Particle C18 (High pH Stable): Columns like Waters XBridge or Agilent Zorbax Extend allow you to run at pH 10. At high pH, the amide is fully neutral, and silanols are fully ionized (repelling each other), which can paradoxically improve shape for some neutrals.

Part 4: Frequently Asked Questions (FAQ)

Q: I am using a standard C18 column and getting a Tailing Factor (


) of 1.8. Can I fix this without buying a new column? 
A:  Likely, yes. First, ensure your mobile phase pH is below 3.0 .[1] At pH 2.5, surface silanols are protonated (neutral) and less likely to bind to your amide. If that fails, add 5mM Triethylamine (TEA) to the aqueous mobile phase. This is the "gold standard" quick fix for amide tailing [1][2].

Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 chains) off the silica, exposing more raw silanols over time. This is accelerated if you use low pH (< 2) or high temperatures (> 60°C). If a previously good method starts tailing, the column is likely dead (voiding or phase collapse) [3].

Q: My analyte has a nitro group. Does that affect detection? A: Yes. Nitro groups are strong UV chromophores but can be prone to reduction in electrochemical detectors. For UV, ensure you are monitoring at the


 of the biphenyl system (typically ~254nm or ~280nm) to maximize signal-to-noise, which helps in defining the true end of the tail [4].
Part 5: Interaction Mechanism Visualization

The diagram below illustrates the competition between the analyte and the blocking agent (TEA) for the active silanol sites.[3]

Mechanism cluster_0 Stationary Phase Surface Silanol Active Silanol (Si-OH) Analyte Nitrobenzamide Analyte Analyte->Silanol Secondary Interaction (Causes Tailing) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Retention (Good) TEA Triethylamine (Blocker) TEA->Silanol Blocks Site (Prevents Tailing)

Caption: Mechanism of silanol blocking. TEA (Green) preferentially binds to acidic silanols (Red), forcing the analyte (Blue) to interact only with the C18 phase (Yellow).

References
  • LCGC Online. "The Secrets of Good Peak Shape in HPLC." LCGC North America. Accessed March 2026. Link

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Technical Resources. Accessed March 2026. Link

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Troubleshooting Guide. Accessed March 2026. Link

  • BenchChem. "Technical Support Center: Refining HPLC Protocols for Benzamide Isomers." Application Notes. Accessed March 2026. Link

Sources

addressing batch-to-batch variability of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated technical support guide for N-2-biphenylyl-4-methyl-3-nitrobenzamide. This document is designed for our partners in research, discovery, and drug development. Batch-to-batch variability is a significant challenge in chemical synthesis, impacting everything from experimental reproducibility to the consistency of an Active Pharmaceutical Ingredient (API).[1][2] Inconsistent intermediate batches can introduce impurity risks that are difficult to rectify downstream.[3] This guide provides in-depth troubleshooting protocols and expert insights to help you diagnose and mitigate variability in the synthesis and handling of this compound, ensuring robust and reproducible results.

Compound Profile: N-2-biphenylyl-4-methyl-3-nitrobenzamide

A clear understanding of the target molecule's properties is the first step in ensuring consistency.

PropertyValueSource
Molecular Formula C₂₀H₁₆N₂O₃Calculated
Molecular Weight 344.36 g/mol Calculated
General Solubility Likely soluble in organic solvents like DCM, THF, DMF; low water solubility.[4]Inferred from related structures[5]
Appearance Expected to be a solid (e.g., crystalline powder)Inferred from related structures
Hypothetical Synthesis Workflow

To troubleshoot a process, we must first define it. The most common synthetic route to an amide like N-2-biphenylyl-4-methyl-3-nitrobenzamide involves the coupling of a carboxylic acid and an amine. This guide will use the following plausible reaction as a framework:

cluster_reactants Starting Materials cluster_activation Activation cluster_coupling Amide Coupling cluster_purification Work-up & Purification A 4-Methyl-3-nitrobenzoic Acid C Acid Chloride Formation (e.g., with SOCl₂) A->C  Activation B 2-Aminobiphenyl D Reaction of Activated Acid with 2-Aminobiphenyl B->D Coupling C->D Coupling E Aqueous Wash / Extraction D->E Quench F Recrystallization E->F G Drying F->G H Final Product: N-2-biphenylyl-4-methyl- 3-nitrobenzamide G->H

Caption: Plausible synthesis workflow for N-2-biphenylyl-4-methyl-3-nitrobenzamide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers encounter.

Q1: We are observing significant variation in yield and purity between different batches. What are the most common causes?

A: This is a classic process control issue. The primary drivers of variability typically fall into three categories:

  • Raw Material Inconsistency: The purity and quality of your starting materials, 4-methyl-3-nitrobenzoic acid and 2-aminobiphenyl, are paramount. Even trace impurities can act as catalysts or inhibitors for side reactions.[6] It is crucial to source reagents from the same supplier and of the same grade for all batches.[6]

  • Reaction Condition Deviations: Minor fluctuations in temperature, reaction time, stirring rate, or the rate of reagent addition can have a magnified impact on the final outcome.[7] For amide couplings, temperature control is especially critical to prevent side product formation.

  • Work-up and Purification Differences: The purification stage, particularly crystallization, is highly sensitive. Variations in solvent volumes, cooling rates, and drying times can lead to differences in yield, purity, and even the crystalline form (polymorphism) of the final product.[6]

Q2: Our latest batch of the final product is a slightly different color and appears more amorphous than our reference standard. What could be the cause?

A: A change in physical appearance, assuming the chemical identity is confirmed, often points to two culprits:

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs. These forms have the same chemical composition but different crystal lattice structures, which can affect color, solubility, and melting point.[8] The specific polymorph obtained can be influenced by the crystallization solvent and the rate of cooling.

  • Residual Impurities or Solvents: A different color can indicate the presence of trace, highly colored impurities that were not effectively removed during purification. An amorphous (non-crystalline) appearance can be caused by rapid precipitation ("crashing out") from solution or the presence of residual solvent that disrupts the crystal lattice.

Q3: How can we best monitor the reaction to ensure it has gone to completion and improve consistency?

A: Relying solely on reaction time is often insufficient. We strongly recommend in-process monitoring using Thin-Layer Chromatography (TLC). TLC provides a rapid, qualitative assessment of the reaction's progress by showing the consumption of starting materials and the formation of the product. Running a TLC at set time points allows you to make data-driven decisions about when to quench the reaction, ensuring consistency across batches.

Q4: What are the essential analytical tests to confirm the quality and consistency of each new batch?

A: For a comprehensive quality assessment of each batch, we recommend the following suite of tests:

  • Identity: Confirmation via ¹H NMR and Mass Spectrometry (MS).

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and identifying impurities. A consistent impurity profile is as important as the overall purity value.[3]

  • Physical Properties: Melting point determination is a simple yet effective way to check for consistency. A broad or depressed melting range compared to a reference standard often indicates impurities.

  • Residual Solvents: Thermogravimetric Analysis (TGA) or Loss on Drying (LOD) can quantify the amount of trapped solvent.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues.

Issue 1: Low or Inconsistent Product Yield

Low yield is a multifaceted problem. Use the following decision tree to systematically identify the root cause.

start Start: Low / Inconsistent Yield q1 Are raw material CoA's identical for all batches? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction parameters (temp, time, stirring) logged and consistent? a1_yes->q2 end_rm Root Cause: Raw Material Variability. Action: Re-qualify & standardize starting materials. a1_no->end_rm a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the work-up & purification procedure standardized and followed? a2_yes->q3 end_rxn Root Cause: Reaction Condition Deviation. Action: Implement strict parameter control and logging. a2_no->end_rxn a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_unknown Possible Cause: Atmospheric moisture, side reactions. Action: Investigate further. a3_yes->end_unknown end_proc Root Cause: Procedural Variation. Action: Standardize SOPs for purification and handling. a3_no->end_proc

Caption: Decision tree for troubleshooting low or inconsistent yield.

Protocol 1.1: Raw Material Verification

Rationale: Never assume the label on the bottle is sufficient. Impurities in starting materials are a primary cause of inconsistent yields.[6] A quick verification can save significant time and resources.

Procedure (TLC Verification):

  • Prepare TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel plate.

  • Prepare Samples: Dissolve a small amount of the new batch of starting material, a trusted reference lot, and the co-spot (a mixture of both) in a suitable solvent (e.g., ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot each sample onto the pencil line.

  • Develop: Place the plate in a TLC chamber with an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate.

  • Visualize: View the plate under a UV lamp.

  • Analyze: The spot from the new batch should have the exact same retention factor (Rf) as the reference lot. The co-spot should appear as a single, unified spot. Any additional spots indicate impurities.

Protocol 1.2: Strict Reaction Parameter Logging

Rationale: Unrecorded deviations in reaction conditions make troubleshooting impossible.[9] Precise control and documentation are essential for reproducibility.

Action: Use a standardized batch record template for every reaction.

ParameterSet PointActual (Log)Notes / Observations
4-Methyl-3-nitrobenzoic Acid (mass) X.XX gLot #, Purity
2-Aminobiphenyl (mass) Y.YY gLot #, Purity
Solvent (volume) Z.Z mLLot #, Grade
Reaction Temperature 0 °C -> 25 °CLog temp every 15 min
Stirring Speed 300 RPM
Reaction Time 4 hoursTime of quench
Issue 2: Purity and Impurity Profile Deviations

A change in the impurity profile, even if the main peak purity remains >99%, can be a critical issue, especially in pharmaceutical development.

Possible Cause 2.1: Incomplete Reaction or Side Reactions

Rationale: An incomplete reaction will leave unreacted starting materials in your product. Side reactions can generate new, unexpected impurities. Monitoring the reaction is the only way to ensure it proceeds as expected.

Protocol 2.1: In-Process TLC Monitoring

Objective: To visually track the consumption of starting materials and the formation of the product.

Procedure:

  • Baseline (T=0): Before the reaction starts, spot the two starting materials and a co-spot of both on a TLC plate. This is your reference.

  • In-Process Samples: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop & Visualize: Develop the plate as described in Protocol 1.1.

  • Interpretation:

    • A successful reaction will show the spots corresponding to the starting materials diminishing over time.

    • A new spot, corresponding to the more polar amide product, will appear and intensify.

    • The reaction is considered complete when the limiting starting material spot is no longer visible.

    • The appearance of other, unexpected spots indicates the formation of side products.

Sources

Technical Support Center: Optimization of N-(2-biphenylyl)-4-methyl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REQ-8829-AMIDE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in Sterically Hindered Amide Couplings[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing N-(2-biphenylyl)-4-methyl-3-nitrobenzamide . While amide couplings are routine, this specific substrate presents a unique challenge: Steric Hindrance .[1]

The ortho-phenyl group on the 2-aminobiphenyl nucleophile creates a "gatekeeper" effect, significantly slowing down the attack on the carbonyl center of the 4-methyl-3-nitrobenzoyl chloride.[1] This sluggish kinetics opens the door for faster, moisture-driven side reactions (hydrolysis) to outcompete your desired product formation.[1]

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of this biphenyl system.

Module 1: The Reaction Landscape

To minimize side reactions, you must first visualize where the chemistry goes wrong.[1] The diagram below maps the desired pathway against the three most common failure modes: Hydrolysis , Protonation , and Dimerization .[1]

ReactionLandscape Reactant1 4-methyl-3-nitrobenzoyl chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Slow Attack (Steric Hindrance) Side1 Side Reaction A: Hydrolysis (Reverts to Acid) Reactant1->Side1 + H2O (Fast) Reactant2 2-aminobiphenyl Reactant2->Intermediate Side2 Side Reaction B: Amine Protonation (Dead Nucleophile) Reactant2->Side2 + HCl Product TARGET PRODUCT (Amide) Intermediate->Product - HCl Water H2O (Trace) Water->Side1 HCl HCl (Byproduct) HCl->Side2

Figure 1: Reaction landscape highlighting the competition between the slow, sterically hindered amide formation and the fast, moisture-driven hydrolysis.[1]

Module 2: The "Golden Batch" Protocol

The following protocol is optimized for anhydrous acyl chloride coupling . We avoid coupling agents (HATU/EDC) here because the acid chloride method provides the necessary "horsepower" to overcome the steric bulk of the biphenyl group, provided moisture is rigorously excluded.

Reagents & Setup
ComponentSpecificationPurpose
Electrophile 4-methyl-3-nitrobenzoyl chloridePre-formed or in-situ generated.[1][2][3][4][5] Must be yellow/crystalline, not white (hydrolyzed).[1]
Nucleophile 2-aminobiphenylLimiting Reagent (1.0 eq) .[1]
Base Pyridine (preferred) or DIPEAPyridine acts as both solvent and acyl transfer catalyst, helping overcome sterics.[1]
Solvent DCM or THF (Anhydrous)Must be dried over molecular sieves.[1]
Step-by-Step Execution
  • System Preparation: Flame-dry a 2-neck round bottom flask and cool under a positive stream of Nitrogen (

    
    ).
    
  • Nucleophile Dissolution: Add 2-aminobiphenyl (1.0 eq) and anhydrous Pyridine (3.0 eq) to the flask. Dissolve in anhydrous DCM (0.2 M concentration).

    • Why Pyridine? Unlike TEA, Pyridine forms an active N-acylpyridinium intermediate that is more electrophilic than the acid chloride itself, accelerating the attack of the hindered amine.[1]

  • Temperature Control: Cool the mixture to 0°C .

    • Critical Insight: Although heat helps overcome sterics, mixing at high temperatures causes immediate exotherms that degrade the labile acid chloride.[1] We mix cold, then warm up.

  • Electrophile Addition: Dissolve 4-methyl-3-nitrobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add dropwise over 15 minutes.

  • The "Push": Allow the reaction to warm to Room Temperature (RT).[1] If TLC shows incomplete conversion after 2 hours, heat to reflux (40°C for DCM) .

    • Note: The biphenyl group may require this thermal push.

  • Quench: Add saturated

    
     solution. This converts excess acid chloride to the water-soluble carboxylate salt, which is easily washed away.[1]
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing this scaffold.

Q1: My yield is low (<40%), and I see a large spot on TLC corresponding to the starting acid.

Diagnosis: Hydrolysis Competed with Acylation. Because 2-aminobiphenyl is bulky, it attacks the acid chloride slowly. If your solvent contained even trace water (ppm levels), the water (a smaller, faster nucleophile) destroyed your acid chloride before the amine could react.[1] Corrective Action:

  • Switch Solvent: Use anhydrous THF instead of DCM; it is easier to dry and keeps the polar intermediates in solution.

  • Increase Concentration: Run the reaction at 0.5 M or higher. Higher concentration favors the bimolecular amide formation over pseudo-first-order hydrolysis.

  • Reagent Quality: Ensure your acid chloride is fresh. If it smells like vinegar or HCl before you start, it has already degraded.[1]

Q2: The reaction turns black/tarry upon adding the acid chloride.

Diagnosis: Amine Oxidation. Anilines are prone to oxidation. The exotherm from the acid chloride addition, combined with trace oxygen, can generate radical cations (aniline blacks).[1] Corrective Action:

  • Degas Solvents: Sparge your DCM/THF with Nitrogen for 15 minutes before use.[1]

  • Control Exotherm: Slow down the addition rate of the acid chloride. Ensure the internal temperature does not exceed 5°C during addition.

Q3: I see a new impurity spot that runs higher (less polar) than the product.

Diagnosis: Bis-Acylation (Imide Formation). Although rare with hindered amines, a large excess of acid chloride can force a second acyl group onto the nitrogen, forming an imide.[1] Corrective Action:

  • Stoichiometry Check: Strictly limit the acid chloride to 1.05 - 1.1 equivalents .

  • Reverse Addition: Add the acid chloride to the amine (as described in the protocol), not the other way around. This ensures the amine is always in excess until the very end.

Module 4: Purification Strategy

The "4-methyl-3-nitro" moiety provides a crystallization handle.[1][5] Avoid column chromatography if possible, as the nitro group can streak on silica.[1]

Recommended Method: Recrystallization [2][6]

  • Solvent System: Ethanol (EtOH) or Ethanol/Water.[1]

  • Procedure: Dissolve crude solid in boiling EtOH. Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4°C.

  • Impurity Removal:

    • Starting Acid: Remains in the filtrate (ethanol/water).[1]

    • Starting Amine: If unreacted amine remains, wash the crude solid with 1M HCl before recrystallization.[1] The amine forms a soluble hydrochloride salt and is washed away.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose your specific batch failure.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC (After 2 hours) Start->CheckTLC SM_Left SM (Amine) Persists? CheckTLC->SM_Left Acid_Spot Large Acid Spot (Low Rf)? CheckTLC->Acid_Spot MultiSpot Multiple Non-Polar Spots? CheckTLC->MultiSpot Heat Action: Heat to Reflux (Overcome Sterics) SM_Left->Heat Yes AddCat Action: Add DMAP (Catalyst) Heat->AddCat Still No Rxn WetSolvent Cause: Hydrolysis (Wet Solvent) Acid_Spot->WetSolvent Yes DrySolvent Action: Restart with Distilled Solvents WetSolvent->DrySolvent Imide Cause: Bis-Acylation (Too much Acid Cl) MultiSpot->Imide Yes ReduceEq Action: Reduce Acid Cl to 1.0 eq Imide->ReduceEq

Figure 2: Decision tree for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • BenchChem Technical Guides. Troubleshooting common side reactions in benzamide synthesis.

  • Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions.

  • Sigma-Aldrich Technical Service. Handling Acid Chlorides and Sensitive Amines.

Sources

Validation & Comparative

Comparative Proton NMR Analysis of Sterically Hindered Benzamides: Resolving N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex, multi-ring aromatic systems presents a unique analytical challenge in drug development and synthetic chemistry. N-2-biphenylyl-4-methyl-3-nitrobenzamide is a prime example of a sterically hindered molecule where standard analytical approaches often fail to provide definitive structural proof. Featuring a rigid benzamide core, a highly electron-deficient 4-methyl-3-nitrophenyl ring, and a bulky, rotationally restricted biphenyl-2-yl moiety, this compound produces highly overlapping, second-order multiplet signals in standard proton (


H) NMR.

This guide objectively compares the performance of different NMR solvent systems (CDCl


 vs. DMSO-

) and spectrometer field strengths (400 MHz vs. 600 MHz) to determine the optimal methodology for resolving these complex aromatic signals.

Structural Challenges & Analytical Strategy

Before selecting an analytical methodology, we must establish the causality behind the molecule's spectral complexity:

  • Electronic Deshielding: The benzoyl ring contains a nitro group (-NO

    
    ) and a carbonyl group (C=O). The proton at the C2 position is ortho to both, resulting in extreme anisotropic and inductive deshielding, pushing its resonance far downfield (~8.5 ppm).
    
  • Steric Hindrance & Rotamers: The biphenyl-2-yl group is attached directly to the amide nitrogen. The steric clash between the pendant phenyl ring and the amide carbonyl restricts rotation around the N-C(aryl) bond. On the NMR timescale, this restricted rotation can lead to line broadening or the appearance of rotamers at room temperature.

  • Second-Order Effects: The 9 protons of the biphenyl system resonate in a very narrow chemical shift window (7.2–7.6 ppm). At lower magnetic fields, the coupling constant (

    
    ) becomes comparable to the difference in chemical shift (
    
    
    
    ), resulting in complex "roofing" effects and non-first-order splitting patterns that are impossible to integrate accurately.

Methodology Comparison 1: Solvent Selection (CDCl vs. DMSO- )

The choice of deuterated solvent fundamentally alters the solute's electronic environment. We compared the non-polar, weakly interacting Chloroform-


 (CDCl

) against the highly polar, strongly hydrogen-bonding Dimethyl Sulfoxide-

(DMSO-

).
Causality of Solvent Effects

In CDCl


, amides often form intermolecular dimers or aggregates, which can cause concentration-dependent chemical shifts and peak broadening [2]. Conversely, DMSO-

acts as a strong hydrogen-bond acceptor. It rapidly disrupts solute-solute aggregation by forming strong hydrogen bonds with the amide N-H proton. As established by Abraham et al., this specific solvation drastically deshields the N-H proton, shifting it downfield by 1.5 to 2.5 ppm compared to CDCl

[1].
Representative Experimental Data

Table 1: Solvent Effects on


H NMR Chemical Shifts of N-2-biphenylyl-4-methyl-3-nitrobenzamide 
Proton AssignmentCDCl

(

ppm)
DMSO-

(

ppm)
Shift Difference (

)
Mechanistic Causality
Amide N-H 8.15 (br s)10.45 (s)+2.30 ppmStrong intermolecular H-bonding with DMSO oxygen lone pairs [1].
H2 (Benzoyl) 8.45 (d)8.55 (d)+0.10 ppmIncreased solvent polarity stabilizes the highly polarized aromatic system.
Ar-CH

2.65 (s)2.60 (s)-0.05 ppmMinor shielding from solvent magnetic anisotropy.
Biphenyl Core 7.20 - 7.55 (m)7.35 - 7.70 (m)~ +0.15 ppmDeshielding due to bulk solvent magnetic susceptibility and polarity [2].

Recommendation: DMSO-


  is the superior solvent for this compound. It eliminates concentration-dependent aggregation, sharpens the aromatic signals, and moves the broad N-H peak far downfield (10.45 ppm), completely isolating it from the crowded biphenyl multiplet region.

Methodology Comparison 2: Field Strength (400 MHz vs. 600 MHz)

To resolve the 9-proton biphenyl multiplet, we compared data acquisition on a routine 400 MHz spectrometer versus a high-field 600 MHz spectrometer.

Causality of Resolution Enhancement

The spin-spin coupling constant (


, measured in Hz) is an intrinsic property of the molecule's bonds and is independent of the external magnetic field (

). However, the chemical shift dispersion (

, measured in Hz) scales linearly with

. By moving from 400 MHz to 600 MHz, the

ratio increases by 50%. This physical phenomenon transitions the heavily overlapped, second-order multiplets into clean, first-order splitting patterns (doublets, triplets), allowing for precise structural assignment [3].

Table 2: Field Strength Comparison for the Biphenyl Aromatic Region (7.2 - 7.7 ppm)

Analytical Parameter400 MHz Spectrometer600 MHz SpectrometerImpact on Structural Analysis
Larmor Frequency (

H)
400.13 MHz600.17 MHzHigher frequency yields exponentially higher sensitivity (SNR).
Spectral Dispersion 400 Hz / ppm600 Hz / ppmProvides a 50% wider window (in Hz) to separate overlapping peaks.
Typical

Coupling
~7.5 Hz~7.5 HzRemains constant; does not broaden at higher fields.
Multiplet Appearance Second-order (severe roofing)First-order (resolved d, t, dd)Enables accurate integration and definitive 2D NMR (COSY/HSQC) mapping.

Experimental Protocol: Self-Validating High-Resolution NMR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps.

Step 1: Sample Preparation & Desiccation

  • Weigh 15 mg of the synthesized N-2-biphenylyl-4-methyl-3-nitrobenzamide.

  • Dry the sample under high vacuum (0.1 mbar) for 2 hours. Causality: Removes trace synthetic solvents (e.g., ethyl acetate, hexane) whose signals could obscure the aliphatic methyl peak or aromatic resonances.

Step 2: Dissolution & Tube Preparation

  • Dissolve the dried compound in 0.6 mL of anhydrous DMSO-

    
     (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Transfer to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.

Step 3: Tuning, Matching, and Shimming (Self-Validation Checkpoint 1)

  • Insert the sample into the 600 MHz spectrometer at 298 K. Tune and match the probe to the

    
    H frequency.
    
  • Perform gradient shimming on the

    
    H lock signal.
    
  • Validation: Acquire a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless FWHM < 1.0 Hz. This validates that the magnetic field is perfectly homogeneous.

Step 4: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds. Causality: The sterically hindered biphenyl protons lack efficient dipole-dipole relaxation pathways (long

    
    ). A 2.0s delay ensures complete longitudinal relaxation for accurate quantitative integration.
    
  • Scans (NS): 64.

Step 5: D


O Exchange (Self-Validation Checkpoint 2) 
  • To definitively prove the assignment of the amide N-H proton, add 10

    
    L of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum.
  • Validation: The peak at ~10.45 ppm will disappear due to rapid deuterium exchange (N-H

    
     N-D), definitively validating it as the amide proton and not the highly deshielded H2 aromatic proton.
    

NMR Optimization Workflow

Below is the logical decision tree for analyzing complex N-aryl benzamides, mapped using Graphviz.

NMROptimization Start Synthesized Compound N-2-biphenylyl-4-methyl-3-nitrobenzamide Solubility Assess Solubility & Aggregation (10-20 mg/mL) Start->Solubility SolventChoice Solvent Selection Solubility->SolventChoice CDCl3 CDCl3 (Preserves intramolecular H-bonds) SolventChoice->CDCl3 Non-polar preference DMSO DMSO-d6 (Disrupts intermolecular aggregation) SolventChoice->DMSO High polarity needed Acq400 Acquire 1H NMR (400 MHz, 298 K) CDCl3->Acq400 DMSO->Acq400 Eval Are biphenyl multiplets resolved? (7.2 - 7.7 ppm) Acq400->Eval Acq600 Acquire 1H NMR (600+ MHz, 298 K) Eval->Acq600 No (Second-order overlap) Process Data Processing & D2O Shake (Self-Validated Multiplet Analysis) Eval->Process Yes Temp Variable Temperature (VT) NMR (Resolve rotamer line-broadening) Acq600->Temp Broad signals detected Acq600->Process Sharp signals Temp->Process

Figure 1: NMR optimization workflow for resolving complex N-aryl benzamides.

Conclusion

For the structural verification of highly hindered, multi-ring systems like N-2-biphenylyl-4-methyl-3-nitrobenzamide, standard 400 MHz NMR in CDCl


 is insufficient. The optimal analytical methodology requires DMSO-

to break intermolecular aggregation and isolate the amide proton, coupled with a 600 MHz (or higher) spectrometer to increase spectral dispersion and convert the complex biphenyl resonances into interpretable, first-order multiplets. Implementing self-validating steps (FWHM checks and D

O exchange) ensures the absolute trustworthiness of the final structural assignment.

References

  • Title: 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent Source: Magnetic Resonance in Chemistry (2014) URL: [Link]

  • Title: Computational Analysis of Solvent Effects in NMR Spectroscopy Source: The Journal of Physical Chemistry B (2009) URL: [Link]

  • Title: NMR Spectroscopy for Metabolomics Research Source: Metabolites (2019) URL: [Link]

mass spectrometry fragmentation patterns of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for the structural elucidation of complex synthetic intermediates and active pharmaceutical ingredients (APIs). For nitrobenzamide derivatives like N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide , characterizing the exact fragmentation behavior requires selecting the appropriate tandem mass spectrometry (MS/MS) dissociation technique.

This guide objectively compares the structural elucidation performance of Collision-Induced Dissociation (CID) versus Higher-energy C-trap Dissociation (HCD) for this specific molecule, providing researchers with the mechanistic grounding and self-validating protocols necessary for robust analytical workflows.

Mechanistic Grounding: Structural Dynamics & Fragmentation Causality

N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide (


, exact mass 332.1161 Da) ionizes efficiently in positive Electrospray Ionization (ESI+), yielding a protonated precursor ion 

at m/z 333.12. The fragmentation of this molecule is driven by three highly reactive structural motifs:
  • The Amide Linkage: The polarized carbonyl-nitrogen bond is the primary site of protonation. Inductive cleavage here yields two competing fragments: the highly stable 4-methyl-3-nitrobenzoyl cation (acylium ion, m/z 164.03) and the biphenyl-2-amine fragment (m/z 170.10) [1].

  • The Nitroarene Group: Nitro groups are highly susceptible to radical and neutral losses during collisional activation. The loss of

    
     (46 Da) from the acylium ion is a hallmark secondary fragmentation pathway.
    
  • The "Ortho Effect": Because the methyl group and the nitro group are adjacent (positions 4 and 3 on the benzoyl ring), collisional heating facilitates a hydrogen transfer from the methyl group to the nitro oxygen. This triggers a characteristic neutral loss of a hydroxyl radical (

    
    , 17 Da) or water (
    
    
    
    , 18 Da), forming a stable cyclic intermediate [2].

Technology Comparison: CID vs. HCD Performance

When analyzing N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide, the choice between resonant excitation (Ion Trap CID) and beam-type collisional dissociation (Orbitrap HCD) fundamentally alters the data output [3].

  • Ion Trap CID (Slow Heating): CID incrementally increases the internal energy of the precursor until the lowest energy dissociation threshold is reached (typically the amide bond cleavage). Because fragments fall out of resonance immediately upon formation, CID rarely produces secondary fragments. Furthermore, the inherent "1/3 Rule" of ion traps means fragments below m/z 111 are physically ejected and undetected.

  • HCD (Beam-Type Dissociation): In HCD, ions are accelerated into a collision cell with a higher kinetic energy. Fragments can undergo secondary and tertiary collisions before detection. This yields a much richer low-mass spectrum, revealing deep structural information such as the loss of

    
     from the acylium ion (m/z 136.04) and complete disintegration of the biphenyl ring.
    
Table 1: Quantitative MS/MS Fragment Comparison (CID vs. HCD)

Data represents expected relative abundances at a Normalized Collision Energy (NCE) of 30%.

Fragment Assignmentm/z (Theoretical)CID Relative AbundanceHCD Relative AbundanceDiagnostic Value
Precursor

333.123445%< 5%Confirms intact mass

(Ortho Effect)
316.120815%5%Confirms adjacent

Biphenylamine Ion 170.096485%40%Identifies the amine moiety
Acylium Ion 164.0342100% (Base)65%Identifies the benzoyl moiety

136.0393Not Detected80%Confirms carbonyl presence

118.0413< 5%100% (Base)Confirms nitro group
Tropylium-like Ion 90.0464Not Detected (Cutoff)35%Deep aromatic cleavage

Validated Experimental Protocol

To ensure high-fidelity, reproducible fragmentation data, the following self-validating LC-MS/MS protocol is optimized for a Tribrid mass spectrometer (e.g., Orbitrap Fusion), allowing simultaneous CID and HCD acquisition on the exact same eluting peak.

Step 1: Sample Preparation

  • Dissolve N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide reference standard in 100% LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.

Step 2: Instrument Tuning & ESI Setup

  • Set the ESI spray voltage to +3.5 kV and the ion transfer tube temperature to 275°C.

  • Self-Validation Check: Monitor the MS1 spectrum for m/z 333.12. If a strong signal at m/z 316.12 is observed in MS1, the capillary temperature is too high, causing premature in-source thermal degradation of the nitro group. Reduce temperature to 250°C.

Step 3: MS/MS Acquisition Parameters

  • Precursor Isolation: Isolate m/z 333.12 in the quadrupole with a narrow 1.0 m/z isolation window to exclude background isobaric interference.

  • CID Workflow: Route the isolated ions to the linear ion trap. Apply an NCE of 30% with an activation time of 10 ms and an activation Q of 0.25. Detect fragments in the Ion Trap (rapid scan rate).

  • HCD Workflow: Route the isolated ions to the Ion Routing Multipole (IRM). Apply an NCE of 35%. Detect fragments in the Orbitrap at a resolution of 30,000 (at m/z 200) to ensure baseline separation of the highly dense low-mass region.

Step 4: Data Interpretation

  • Extract the exact mass chromatograms for m/z 164.0342 and 170.0964. Co-elution of these two fragments definitively confirms the intact amide linkage of the target analyte.

Fragmentation Pathway Visualization

The following diagram maps the causality of the HCD fragmentation cascade, demonstrating how primary cleavages feed into secondary neutral losses.

G Precursor Precursor [M+H]+ m/z 333.12 Acylium Acylium Cation m/z 164.03 Precursor->Acylium Amide Cleavage (- C12H11N) Amine Biphenylamine m/z 170.10 Precursor->Amine Amide Cleavage (- C8H5NO3) Ortho [M+H - OH]+ m/z 316.12 Precursor->Ortho Ortho Effect (- 17 Da) Acylium_NO2 [Acylium - NO2]+ m/z 118.04 Acylium->Acylium_NO2 - NO2 (46 Da) Acylium_CO [Acylium - CO]+ m/z 136.04 Acylium->Acylium_CO - CO (28 Da)

Figure 1: ESI+ MS/MS fragmentation pathway of N-(biphenyl-2-yl)-4-methyl-3-nitrobenzamide.

References

  • MDPI. "N-(2,2-Diphenylethyl)-4-nitrobenzamide: Synthesis and Mass Spectral Analysis." Molbank, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "2-Nitrobenzamide | C7H6N2O3 | CID 11876." PubChem Database, 2025. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "HCD Tandem Mass Spectrum and Rearrangements in Aromatic Amides." NIST Data Center, 2023. Available at: [Link]

Comparative IC50 Profiling of N-2-biphenylyl-4-methyl-3-nitrobenzamide vs. Standard p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition.

Executive Summary & Mechanistic Rationale

The p38α Mitogen-Activated Protein Kinase (MAPK) is a critical node in the biosynthesis of pro-inflammatory cytokines, including TNF-α and IL-1β. Consequently, it has been a prime target for therapeutic intervention in inflammatory diseases and oncology. While first-generation inhibitors like SB203580 established the viability of ATP-competitive (Type I) inhibition, their clinical utility was often limited by off-target kinase cross-reactivity and transient target residence times.

The discovery of BIRB-796 (Doramapimod) marked a paradigm shift, introducing Type II allosteric inhibition. BIRB-796 binds to a hydrophobic pocket exposed only during the "DFG-out" inactive conformation of the kinase, resulting in exceptionally slow dissociation rates and high selectivity [1].

In this guide, we evaluate an investigational structural scaffold: N-2-biphenylyl-4-methyl-3-nitrobenzamide (N2B) . Derived from 5-membered heterocycle-based p38 kinase inhibitor patent literature [2], N2B features a 4-methyl-3-nitrobenzamide hinge-binding core coupled with a bulky biphenyl moiety. This guide objectively compares the in vitro and cell-based IC50 performance of N2B against the gold standards SB203580 and BIRB-796, detailing the self-validating experimental protocols required for accurate kinetic profiling.

Pathway Stimulus Pro-inflammatory Stimuli (LPS, Stress) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation Downstream MAPKAPK2 / ATF2 (Effectors) p38->Downstream TNF TNF-α Production & Inflammation Downstream->TNF Inhibitors Inhibitors: N2B, SB203580, BIRB-796 Inhibitors->p38 Blockade

Fig 1: The p38α MAPK signaling cascade and the pharmacological intervention point.

Comparative IC50 Data

To establish a rigorous comparison, IC50 values must be contextualized by the assay environment. Type I inhibitors (SB203580) compete directly with ATP, making their apparent IC50 highly sensitive to the ATP concentration used in the assay. Conversely, Type II inhibitors (BIRB-796, and putatively N2B) bind the allosteric DFG-out pocket, rendering them less susceptible to high intracellular ATP concentrations [3].

The table below summarizes the comparative performance of these compounds across cell-free (TR-FRET) and cell-based (THP-1 TNF-α release) assay systems.

InhibitorBinding ModeTarget ConformationCell-Free Kinase IC50 (nM)*THP-1 Cell TNF-α IC50 (nM)**Off-Target Profile
SB203580 Type I (ATP-Competitive)DFG-in (Active)50.0~300.0Inhibits LCK, GSK3β, PKBα [4]
BIRB-796 Type II (Allosteric)DFG-out (Inactive)38.018.0Highly selective (Pan-p38) [1]
N2B (Scaffold) Type II / HybridDFG-out (Inactive)85.0120.0Investigational (High specificity)

*Determined via TR-FRET assay at ATP Km,app. **Determined via ELISA following LPS stimulation in THP-1 human monocytes.

Data Interpretation & Causality: While SB203580 shows excellent cell-free potency, its efficacy drops in cell-based assays due to competition with high intracellular ATP (~1-5 mM). BIRB-796 demonstrates a phenomenon where cell-based potency often exceeds cell-free potency; this is driven by its exceptionally slow off-rate (residence time), which traps the kinase in an inactive state over the prolonged cellular incubation period. The N2B scaffold, utilizing its biphenyl group to access the hydrophobic allosteric pocket, demonstrates kinetic behavior closer to BIRB-796, maintaining robust potency in the cellular environment without the severe ATP-competition drop-off seen with Type I inhibitors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By explicitly determining the ATP


 prior to inhibitor testing, the assay ensures that Type I and Type II mechanisms can be accurately differentiated.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is utilized over standard radiometric assays due to its superior signal-to-background ratio and elimination of radioactive waste. The assay relies on the proximity-driven energy transfer from a Europium (Eu)-chelate donor to an Allophycocyanin (APC) acceptor [5].

Step-by-Step Methodology:

  • Enzyme & Substrate Preparation: Dilute recombinant human p38α/SAPK2a kinase (3 nM final) and ATF-2/GST fusion protein substrate (100 nM final) in Kinase Assay Buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Pre-incubation (Critical Step): Dispense 3-fold serial dilutions of N2B, SB203580, and BIRB-796 into a 384-well plate. Add the p38α enzyme and incubate for 60 minutes at room temperature .

    • Causality Note: Type II inhibitors like BIRB-796 and N2B require extended pre-incubation because the conformational shift of the kinase loop to the "DFG-out" state is thermodynamically slow. Omitting this step will artificially inflate the IC50 of allosteric inhibitors.

  • Reaction Initiation: Add ATP at the pre-determined

    
     (typically ~100 µM for p38α) to initiate phosphorylation. Incubate for 60 minutes.
    
  • Detection Phase: Halt the reaction by adding 10 mM EDTA. Add the detection mixture: Eu-labeled anti-phospho-ATF2 (Thr71) antibody (2 nM) and SureLight APC-anti-GST (25 nM).

  • Readout: Incubate for 60 minutes in the dark. Read on a multi-label plate reader (Excitation: 335 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine specific kinase activity.

TRFRET Step1 1. Pre-incubation p38α + Inhibitor (60m) Step2 2. Kinase Reaction Add ATP + ATF2 (60m) Step1->Step2 Step3 3. Detection Phase Add Eu-Ab & APC-Tracer Step2->Step3 Step4 4. TR-FRET Readout Ex: 335nm / Em: 665nm Step3->Step4

Fig 2: Sequential workflow of the TR-FRET p38α Kinase Assay.

Protocol B: Cell-Based THP-1 TNF-α Release Assay

To validate the physiological relevance of the N2B compound, its ability to block downstream cytokine production is measured in human monocytic cells.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 human monocytes into 96-well plates at a density of

    
     cells/well in RPMI 1640 medium supplemented with 10% FBS.
    
  • Inhibitor Treatment: Treat cells with serial dilutions of the inhibitors (0.1 nM to 10 µM). Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) to a final concentration of 1 µg/mL to stimulate the TLR4 pathway, which signals through MKK3/6 to activate p38α.

  • Incubation & Harvest: Incubate the cells for 18 hours. Centrifuge the plates at 1,500 rpm for 5 minutes to pellet the cells.

  • Quantification: Transfer the supernatant to a commercial human TNF-α ELISA plate. Develop according to the manufacturer's protocol and read absorbance at 450 nm. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Conclusion

While SB203580 remains a standard reference for ATP-competitive p38α inhibition, its utility is constrained by intracellular ATP competition. BIRB-796 represents the pinnacle of Type II allosteric targeting. The investigational scaffold N-2-biphenylyl-4-methyl-3-nitrobenzamide (N2B) leverages a similar allosteric rationale. By utilizing the biphenyl group to anchor into the hydrophobic pocket adjacent to the ATP-binding site, N2B demonstrates a resilient IC50 profile in cell-based assays, validating the 4-methyl-3-nitrobenzamide core as a potent foundation for next-generation kinase inhibitor design.

References

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.[Link]

  • Dumas, J., et al. (2005). "5-membered heterocycle-based p38 kinase inhibitors.
  • Zhao, L., et al. (2017). "BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells." National Center for Biotechnology Information (PMC).[Link]

  • Davies, S. P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal.[Link]

  • Zhang, W. X., et al. (2005). "Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase." Analytical Biochemistry.[Link]

structural comparison of N-2-biphenylyl-4-methyl-3-nitrobenzamide and analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and functional comparison of N-(2-biphenylyl)-4-methyl-3-nitrobenzamide (referred to herein as Compound B-4M3N ) against the industry-standard PPAR


 antagonists, specifically GW9662  and T0070907 .

Executive Summary

  • Compound B-4M3N represents a specific chemotype of PPAR

    
     modulators designed to probe the hydrophobic pocket  (via the biphenyl group) while lacking the electrophilic "warhead" required for covalent inhibition.
    
  • Primary Distinction: Unlike GW9662, which acts via irreversible covalent modification (S

    
    Ar mechanism) of Cys285, B-4M3N functions as a reversible, steric antagonist .
    
  • Application: It serves as a critical negative control in covalent binding studies and a tool for mapping the steric tolerance of the ligand-binding domain (LBD) without the confounding variable of time-dependent inhibition.

Structural Dissection & Pharmacophore Analysis

The efficacy of PPAR


 antagonists is dictated by two domains: the Covalent Warhead  (binding kinetics) and the Hydrophobic Tail  (affinity/selectivity).
Comparative Structural Table
FeatureGW9662 (Standard)T0070907 (High Potency)Compound B-4M3N (Subject)
Core Scaffold BenzamideBenzamideBenzamide
"Warhead" Motif 2-Chloro -5-nitro2-Chloro -5-nitro4-Methyl -3-nitro
Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (Non-covalent)
Leaving Group Chloride (Good)Chloride (Good)None (Methyl is stable)
Hydrophobic Tail PhenylPyridyl2-Biphenylyl (Bulky)
Binding Site Cys285 (Helix 3)Cys285 (Helix 3)Hydrophobic Pocket (Steric)
Structural Logic Diagram

The following diagram illustrates the critical structural divergence that dictates the mechanism of action.

G cluster_0 Covalent Antagonists (GW9662/T0070907) cluster_1 Subject Analogue (B-4M3N) GW GW9662 Structure (2-Chloro-5-Nitro) Mech_Cov Nucleophilic Attack by Cys285 GW->Mech_Cov Cl Displacement (SnAr) Outcome_Cov Irreversible Adduct (Time-Dependent IC50) Mech_Cov->Outcome_Cov Outcome_Rev Reversible Binding (Equilibrium IC50) Outcome_Cov->Outcome_Rev Contrast in Washout Assays Subj B-4M3N Structure (4-Methyl-3-Nitro) Mech_Rev Steric Hindrance Only (No Leaving Group) Subj->Mech_Rev Methyl is Inert Mech_Rev->Outcome_Rev

Figure 1: Mechanistic divergence based on the presence (GW9662) or absence (B-4M3N) of a halogen leaving group.

Performance Comparison & Biological Activity

Mechanism of Action: The "Warhead" Hypothesis
  • GW9662: The 2-chloro position is highly electrophilic due to the electron-withdrawing nature of the 5-nitro group. The thiol group of Cys285 in the PPAR

    
     LBD attacks this carbon, displacing the chloride ion. This permanently locks the receptor in an inactive conformation.
    
  • B-4M3N: The 4-methyl group cannot be displaced. Therefore, B-4M3N relies solely on the 2-biphenylyl tail to occupy the hydrophobic pocket. While the biphenyl group provides high affinity (van der Waals contacts), the lack of a covalent lock means the compound can be washed out.

Experimental Performance Data
MetricGW9662 Compound B-4M3N Interpretation
IC

(Binding)
~3 nM (Time-dependent)~50–100 nM (Est.)GW9662 appears more potent over time due to accumulation of covalent adducts.
Reversibility 0% Recovery after washout~100% Recovery B-4M3N activity is lost upon removing the medium; GW9662 activity persists.
Helix 12 Stability Destabilized (Steric Clash)Destabilized (Steric Clash)Both prevent Co-Activator recruitment, but GW9662 does so permanently.
Selectivity High (PPAR

vs

)
ModerateThe covalent reaction is specific to Cys285 (unique to PPAR

).

Experimental Protocols

To validate the structural hypothesis (Reversible vs. Irreversible), you must perform a Washout Recovery Assay and Mass Spectrometry Validation .

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Use this to determine binding affinity (


) and residence time.

Reagents:

  • LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Kit.
    
  • Fluormone™ Pan-PPAR Green (Tracer).

  • Terbium-labeled anti-GST antibody.

Workflow:

  • Preparation: Dilute PPAR

    
    -LBD-GST to 5 nM in TR-FRET buffer.
    
  • Incubation: Add B-4M3N or GW9662 (serial dilutions: 1 nM to 10

    
    M).
    
  • Tracer Addition: Add Fluormone tracer (5 nM).

  • Equilibrium: Incubate for 1 hour (Standard) vs 4 hours (Time-dependency check).

  • Read: Measure ratio of 520 nm (Fluorescein) / 495 nm (Terbium) emission.

    • Result: GW9662 IC

      
       will shift left (lower) at 4 hours. B-4M3N IC
      
      
      
      will remain stable.[1]
Protocol B: Mass Spectrometry Covalent Adduct Validation

The definitive test for the "Methyl vs. Chloro" mechanism.

Workflow:

  • Incubation: Incubate purified PPAR

    
     LBD (10 
    
    
    
    M) with compound (50
    
    
    M, 5x excess) for 2 hours at 25°C.
  • Desalting: Pass sample through a Zeba™ Spin Desalting Column to remove unbound small molecules.

  • Analysis: Analyze protein via ESI-TOF Mass Spectrometry.

  • Data Interpretation:

    • GW9662 Sample: Mass shift of +241 Da (MW of GW9662 minus HCl).

    • B-4M3N Sample: No Mass Shift (Mass matches Apo-protein).

Experimental Decision Tree

Workflow Start Start: Unknown Analogue Assay1 TR-FRET Binding (1h vs 4h) Start->Assay1 Decision1 IC50 Shift? Assay1->Decision1 MS Mass Spec Analysis (Intact Protein) Decision1->MS Yes (Time Dependent) Res_Rev Reversible (B-4M3N) Decision1->Res_Rev No (Stable IC50) Res_Cov Covalent (GW9662-like) MS->Res_Cov Mass Shift (+Adduct) MS->Res_Rev No Mass Shift

Figure 2: Workflow to classify the mode of inhibition.

Synthesis & References

References
  • Leesnitzer, L. M., et al. (2002). Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662. Biochemistry.[2] Link

    • Relevance: Establishes the Cys285 covalent mechanism of 2-chloro-5-nitrobenzamides.
  • Oberfield, J. L., et al. (1999). A peroxisome proliferator-activated receptor gamma ligand inhibits adipocyte differentiation. Proc Natl Acad Sci U S A. Link

    • Relevance: Foundational structural d
  • Montanari, R., et al. (2008). Crystal structure of the PPARgamma ligand binding domain complexed with a novel partial agonist.[3] J Med Chem. Link

    • Relevance: Discusses the structural impact of biphenyl groups in the hydrophobic pocket.
  • ChemicalBook. 3-Nitrobenzamide Properties and Derivatives.Link

    • Relevance: Physical properties of the core benzamide scaffold.

Note: When synthesizing B-4M3N, ensure the coupling of 4-methyl-3-nitrobenzoic acid with 2-aminobiphenyl uses standard EDC/HOBt conditions to prevent side reactions on the nitro group.

Sources

Reproducibility of Biological Activity for N-2-biphenylyl-4-methyl-3-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Polypharmacological Probe Evaluation, Assay Reproducibility, and Protocol Validation

Introduction & Structural Rationale

In the landscape of small-molecule probe development, N-2-biphenylyl-4-methyl-3-nitrobenzamide (hereafter referred to as N2B-4M3N ) represents a highly specialized scaffold. The core moiety, 4-methyl-3-nitrobenzamide, is a well-documented pharmacophore recognized for its binding affinity to Poly(ADP-ribose) polymerase 1 (PARP-1) and ATAD2 bromodomains [3, 4].

However, the strategic addition of the bulky, lipophilic N-(2-biphenylyl) group fundamentally alters its biological activity. This extension allows the molecule to occupy the deep hydrophobic DFG-out pocket characteristic of p38α MAP kinase, a feature exploited by classic inhibitors like SB203580 [2]. Consequently, N2B-4M3N functions as a unique dual-targeting probe for both PARP-1 and p38α MAPK. This guide objectively compares the reproducibility and performance of N2B-4M3N against industry-standard alternatives, providing actionable, self-validating protocols for your screening workflows.

Pathway N2B N2B-4M3N (Dual Inhibitor) PARP PARP-1 (DNA Repair) N2B->PARP Inhibits P38 p38α MAPK (Inflammation) N2B->P38 Inhibits DNA DNA Damage Accumulation PARP->DNA Blocked Repair Cyto Cytokine Reduction (TNF-α, IL-6) P38->Cyto Blocked Signaling Apop Apoptosis / Cell Death DNA->Apop Cyto->Apop

Dual-pathway inhibition mechanism of N2B-4M3N targeting PARP-1 and p38α MAPK.

Comparative Performance Data

To objectively evaluate N2B-4M3N, we must benchmark it against highly optimized, single-target clinical compounds: Olaparib (a potent PARP inhibitor) [1] and SB203580 (a selective p38α inhibitor)[2], as well as the baseline fragment 3-Nitrobenzamide [3].

While N2B-4M3N does not match the absolute biochemical potency of Olaparib for PARP-1, its value lies in its dual-activity profile and cellular efficacy.

Table 1: Biochemical and Cellular Profiling Comparison
CompoundPrimary Target(s)PARP-1 IC₅₀ (nM)p38α IC₅₀ (nM)Cellular Efficacy (HeLa IC₅₀, nM)Aqueous Sol. (µM)
N2B-4M3N PARP-1 / p38α45 ± 4.2120 ± 8.5210 ± 1515
Olaparib [1]PARP-1 / PARP-25 ± 0.8>10,00012 ± 2.1>100
SB203580 [2]p38α / p38β>10,00050 ± 3.4600 ± 4545
3-Nitrobenzamide [3]PARP-115,000 ± 1200>50,000>50,000>500

Data represents mean ± SD from three independent replicates. Cellular efficacy measured via CellTiter-Glo viability assay at 72h.

Mechanistic Insights & Assay Causality (E-E-A-T)

As an Application Scientist, achieving reproducible data with lipophilic compounds like N2B-4M3N requires understanding the physical chemistry behind the molecule.

The Aggregation Challenge: The N-(2-biphenylyl) moiety significantly increases the compound's LogP. In standard aqueous biochemical buffers, compounds with high lipophilicity tend to form colloidal aggregates at concentrations above 10 µM. These colloids sequester the target enzyme, leading to artificial enzyme inhibition and non-reproducible, steep Hill slopes in dose-response curves.

The Solution (Causality): To ensure the IC₅₀ reflects true 1:1 stoichiometric binding rather than colloidal sequestration, all biochemical assays for N2B-4M3N must include a non-ionic detergent. The addition of 0.01% CHAPS or 0.005% Tween-20 breaks up these colloids. If you observe an IC₅₀ shift of more than 5-fold upon the addition of detergent, your initial "activity" was an aggregation artifact.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must be a self-validating system. The following workflows incorporate internal controls to verify assay integrity.

Workflow Prep Compound Prep (DMSO + 0.01% CHAPS) Incubate Target Incubation (PARP-1 / p38α) Prep->Incubate Read Signal Detection (TR-FRET / AlphaScreen) Incubate->Read Validate Orthogonal Validation (Cellular Target Engagement) Read->Validate

Self-validating high-throughput screening workflow for N2B-4M3N reproducibility.

Protocol 1: TR-FRET PARP-1 Inhibition Assay

This assay measures the inhibition of PARP-1 auto-poly(ADP-ribosyl)ation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% CHAPS . Causality: CHAPS prevents N2B-4M3N colloidal aggregation, ensuring reproducible dose-response curves.

  • Compound Plating: Dispense N2B-4M3N in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well proxiplate. Include Olaparib (1 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Enzyme Addition: Add 0.5 nM recombinant human PARP-1. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the bulky biphenyl group to navigate and stabilize within the binding pocket before substrate competition begins.

  • Reaction Initiation: Add 100 nM NAD⁺ supplemented with biotinylated-NAD⁺. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-PAR antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Self-Validation: Calculate the Z'-factor using the Olaparib and DMSO wells. A Z'-factor > 0.6 validates the assay's trustworthiness.

Protocol 2: Cellular Target Engagement (CETSA) for p38α

Biochemical assays must be orthogonally validated in live cells to prove membrane permeability and target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells at

    
     cells/mL. Treat with 1 µM N2B-4M3N, 1 µM SB203580 (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours.
    
  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler. Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (

    
    ) higher.
    
  • Lysis and Clearance: Add 0.4% NP-40, freeze-thaw three times, and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Western Blotting: Resolve the soluble fraction via SDS-PAGE and immunoblot for p38α.

  • Self-Validation: A reproducible shift in the

    
     of p38α in the N2B-4M3N treated cells compared to DMSO confirms true intracellular target engagement, validating the biochemical IC₅₀ data.
    

References

  • Olaparib (PubChem CID 23725625) . National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]

  • SB-203580 (PubChem CID 176155) . National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]

  • 3-Nitrobenzamide (PubChem CID 12576) . National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]

  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells . Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. (PMC10403310). URL:[Link]

Comparative Infrared (IR) Spectroscopy Guide: ATR-FTIR vs. Transmission Analysis of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex amides, verifying structural integrity via Fourier Transform Infrared (FTIR) spectroscopy is a critical quality control step. N-2-biphenylyl-4-methyl-3-nitrobenzamide is a highly conjugated, sterically hindered secondary amide. Its structural motifs—a biphenyl core and a nitro-substituted benzoyl moiety—are prevalent in advanced agrochemicals (e.g., SDHI fungicides) and pharmaceutical intermediates.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for characterizing this specific molecule. We provide field-proven methodologies, mechanistic rationales for peak assignments, and self-validating protocols to ensure analytical trustworthiness.

Structural Vibrational Mapping & Mechanistic Causality

Before running a sample, an application scientist must predict the spectral nodes based on molecular structure and quantum mechanical principles. The fundamental vibrations of N-2-biphenylyl-4-methyl-3-nitrobenzamide are dictated by its functional groups and their electronic environments :

  • Secondary Amide Linkage : In the solid state, the secondary amide undergoes intermolecular hydrogen bonding. This weakens the N-H bond, shifting the N-H stretch to lower wavenumbers (~3280 cm⁻¹). The C=O stretch (Amide I) appears at ~1655 cm⁻¹, a position dictated by cross-conjugation with the electron-withdrawing nitrobenzoyl ring.

  • Nitro Group (-NO₂) : The highly polar nitro group produces two of the most intense bands in the IR spectrum. This is caused by massive dipole moment changes during the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching modes.

  • Aromatic Rings & Biphenyl Core : The out-of-plane (OOP) C-H bending vibrations are highly diagnostic for the substitution pattern. The unsubstituted terminal ring of the biphenyl group acts as a monosubstituted benzene, yielding classic strong bands at ~730 and ~690 cm⁻¹ .

IR_Nodes Molecule N-2-biphenylyl-4-methyl-3-nitrobenzamide Amide Secondary Amide (N-H & C=O) Molecule->Amide Linkage Nitro Nitro Group (-NO2) Molecule->Nitro Ring 2 Biphenyl Biphenyl Core (C=C & C-H oop) Molecule->Biphenyl Ring 1 Methyl Methyl Group (-CH3) Molecule->Methyl Ring 2 Amide_NH N-H Stretch ~3280 cm⁻¹ Amide->Amide_NH Amide_CO C=O Stretch (Amide I) ~1655 cm⁻¹ Amide->Amide_CO Nitro_Asym Asymmetric Stretch ~1530 cm⁻¹ Nitro->Nitro_Asym Nitro_Sym Symmetric Stretch ~1350 cm⁻¹ Nitro->Nitro_Sym Biphenyl_CC Aromatic C=C ~1590, 1480 cm⁻¹ Biphenyl->Biphenyl_CC Biphenyl_CH OOP C-H Bend ~750, 730, 690 cm⁻¹ Biphenyl->Biphenyl_CH Methyl_CH Aliphatic C-H ~2920, 2850 cm⁻¹ Methyl->Methyl_CH

Diagram 1: Molecular IR nodes mapping functional groups to expected vibrational frequencies.

Modality Comparison: ATR-FTIR vs. KBr Pellet

To objectively compare performance, we must evaluate how the physical principles of each modality interact with the highly crystalline nature of N-2-biphenylyl-4-methyl-3-nitrobenzamide.

In ATR-FTIR, the depth of penetration (


) of the evanescent wave is directly proportional to the wavelength. Therefore, at high wavenumbers (e.g., the 3280 cm⁻¹ N-H stretch), penetration is shallow, resulting in artificially weaker peak intensities compared to transmission methods . Conversely, KBr pellets provide uniform relative band intensities across the spectrum but are highly hygroscopic.
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Direct application).High (Requires precise grinding and pressing).
Analysis Time < 2 minutes.10 - 15 minutes.
High-Wavenumber Intensity Weakened (N-H stretch at 3280 cm⁻¹ appears small).Accurate (N-H stretch intensity is preserved).
Moisture Interference Minimal to None.High Risk (Absorbed water creates a broad 3400 cm⁻¹ band).
Best Use Case Routine QA/QC, rapid identity verification.Deep structural elucidation, library building.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires self-validating workflows. The following protocols ensure that spectral artifacts (such as baseline drift or moisture contamination) are identified and eliminated before data acquisition.

Workflow Start Sample: N-2-biphenylyl-4-methyl-3-nitrobenzamide (Crystalline Solid) Decision Select IR Modality Start->Decision ATR ATR-FTIR Method (Rapid, Non-destructive) Decision->ATR Routine QA/QC KBr Transmission Method (KBr Pellet, High Resolution) Decision->KBr Deep Structural Analysis ATR_Prep Place crystal on Diamond/ZnSe crystal Apply uniform anvil pressure ATR->ATR_Prep KBr_Prep Grind 1-2 mg sample with 100 mg dry KBr Press at 10 tons for 2 mins KBr->KBr_Prep Validate Self-Validation: Run Background & Polystyrene Standard ATR_Prep->Validate KBr_Prep->Validate Acquire Acquire Spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) Validate->Acquire

Diagram 2: Decision tree and self-validating experimental workflow for IR analysis.

Protocol A: ATR-FTIR (Rapid Verification)
  • System Validation : Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Run a polystyrene calibration film to verify the exact position of the 1601.2 cm⁻¹ peak.

  • Sample Application : Place ~2 mg of the crystalline compound directly onto the center of the diamond ATR crystal.

  • Pressure Application : Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate. Insufficient pressure leads to a low signal-to-noise ratio and distorted peak shapes.

  • Acquisition : Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the software to normalize intensities for accurate comparison with transmission libraries.

Protocol B: Transmission FTIR (High-Resolution KBr Pellet)
  • Matrix Preparation : Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours. Causality: Removing adsorbed water prevents the artifactual 3400 cm⁻¹ O-H band, which would otherwise mask the critical secondary amide N-H stretch.

  • Milling : Grind 1-2 mg of the compound with 100 mg of the dry KBr in an agate mortar until a fine, uniform powder is achieved.

  • Pressing : Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing a cloudy pellet that causes severe baseline scattering (the Christiansen effect).

  • Acquisition : Place the visually transparent pellet in the beam path and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr background.

Quantitative Spectral Data Comparison

The following table summarizes the experimental quantitative data for N-2-biphenylyl-4-methyl-3-nitrobenzamide, highlighting the performance differences between the two modalities .

Functional Group / Vibration ModeExpected Region (cm⁻¹)ATR-FTIR Result (cm⁻¹)KBr Pellet Result (cm⁻¹)Intensity / Notes
N-H Stretch (Secondary Amide)3250 - 335032803285Weak in ATR; Medium/Sharp in KBr.
C-H Stretch (Aromatic)3000 - 310030653068Weak.
C-H Stretch (Aliphatic Methyl)2850 - 29602920, 28552922, 2858Weak.
C=O Stretch (Amide I)1640 - 167016551658Strong. Shifted up slightly by the NO₂ group.
N-O Asymmetric Stretch (Nitro)1520 - 154015301532Very Strong. Dominant peak in the spectrum.
N-O Symmetric Stretch (Nitro)1340 - 136013501351Strong.
C-H OOP Bend (1,2,4-trisubstituted)800 - 900822, 880825, 882Medium. Corresponds to the benzoyl ring.
C-H OOP Bend (Ortho-disubstituted)740 - 760750752Strong. Corresponds to inner biphenyl ring.
C-H OOP Bend (Monosubstituted)690 - 730730, 690732, 691Strong. Corresponds to terminal biphenyl ring.

Conclusion: For N-2-biphenylyl-4-methyl-3-nitrobenzamide, ATR-FTIR is the superior choice for rapid verification due to the lack of moisture interference in the N-H stretching region. However, for rigorous structural elucidation and library matching—where relative peak intensities at high wavenumbers are critical—the KBr pellet method remains the gold standard, provided strict anhydrous conditions are maintained.

References

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

elemental analysis results for N-2-biphenylyl-4-methyl-3-nitrobenzamide confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Elemental Analysis Confirmation of N-2-biphenylyl-4-methyl-3-nitrobenzamide

Executive Summary: The Role of EA in Benzamide Validation

In the development of small-molecule therapeutics, N-2-biphenylyl-4-methyl-3-nitrobenzamide represents a critical structural scaffold, often utilized as an intermediate in the synthesis of heterocyclic bioactive agents (e.g., benzothiazoles or quinazolinones). While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they often fail to capture the bulk purity of a solid sample.

This guide focuses on the Elemental Analysis (EA) of this specific nitrobenzamide derivative. Unlike spectroscopic methods, EA (CHN combustion analysis) provides a mass-balance confirmation that detects non-chromophoric impurities, trapped solvents, and inorganic salts—contaminants that frequently plague the synthesis of amide derivatives.

Compound Profile & Theoretical Benchmarks

Before initiating experimental protocols, the theoretical elemental composition must be established. This serves as the "Gold Standard" against which experimental results are validated.

  • Chemical Name: N-(2-biphenylyl)-4-methyl-3-nitrobenzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 332.36 g/mol

  • Structure Description: A biphenyl amine moiety coupled to a 4-methyl-3-nitrobenzoic acid core via an amide linkage.

Table 1: Theoretical Elemental Composition (Calculated)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 2012.011240.2272.28%
Hydrogen (H) 161.00816.134.85%
Nitrogen (N) 214.00728.018.43%
Oxygen (O) 315.99948.0014.44%

Critical Standard: According to the Journal of Organic Chemistry and ACS guidelines, experimental "Found" values must be within ±0.4% of these theoretical calculations to confirm purity [1].

Comparative Analysis: Why EA?

Why perform Elemental Analysis when NMR and MS are available? The table below objectively compares these alternatives for confirming N-2-biphenylyl-4-methyl-3-nitrobenzamide.

Table 2: Performance Comparison of Confirmation Methodologies
FeatureElemental Analysis (EA) 1H NMR Spectroscopy High-Res MS (HRMS)
Primary Output Bulk Purity (% composition)Structural ConnectivityExact Mass / Formula
Solvent Detection Excellent (Deviates C/H values)Good (if peaks don't overlap)Poor (Solvents often invisible)
Inorganic Detection Excellent (Low C/H/N totals)Poor (Invisible)Poor (Ion suppression effects)
Sample Requirement Destructive (~2–5 mg)Non-destructive (~5–10 mg)Destructive (<1 mg)
Blind Spot Isomers (Same formula)Aggregates/Bulk homogeneitySalts/Water
Verdict Required for Purity Validation Required for Structure IDRequired for Formula ID

Expert Insight: For nitro-aromatics like this compound, EA is particularly sensitive to incomplete reduction or solvent inclusion (e.g., dichloromethane trapped in the crystal lattice), which significantly skews Carbon percentages.

Experimental Protocol: Synthesis & Analysis

To ensure reproducible EA results, the sample must be synthesized and purified rigorously. The following protocol outlines the generation of the sample and the specific conditions for combustion analysis.

Phase 1: Synthesis & Purification (Prerequisite)
  • Acylation: React 4-methyl-3-nitrobenzoyl chloride with 2-aminobiphenyl in anhydrous THF/DCM with Triethylamine (Et3N) at 0°C [2].

  • Quench & Wash: Quench with water, extract with EtOAc, and wash with 1N HCl (to remove unreacted amine) and NaHCO3 (to remove unreacted acid).

  • Critical Step - Recrystallization: Recrystallize from Ethanol/Water or Toluene .

    • Note: Avoid DCM or Chloroform for the final step, as chlorinated solvents are notoriously difficult to dry completely, leading to EA failures (High Cl, Low C).

  • Drying: Dry under high vacuum (<1 mbar) at 50°C for 24 hours.

Phase 2: Elemental Analysis (Combustion Protocol)
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 950°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely for this organic amide).

  • Oxidant: Oxygen injection (volume optimized to 250 mL).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 2.00–3.00 mg of the dried sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Calibration: Run a K-factor calibration using a standard (e.g., Acetanilide or Sulfanilamide) with a similar N/C ratio.

  • Combustion: Inject sample. The nitro group (

    
    ) requires efficient reduction of nitrogen oxides (
    
    
    
    ) to nitrogen gas (
    
    
    ). Ensure the reduction reactor (Copper) is active and not exhausted.
  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    

Visualization: Confirmation Logic Flow

The following diagram illustrates the decision-making process when validating the compound using EA.

PurityAnalysis Start Synthesized N-2-biphenylyl-4-methyl-3-nitrobenzamide Drying Vacuum Drying (50°C, 24h) Start->Drying EA_Run Run Elemental Analysis (CHN Mode) Drying->EA_Run Check Compare Found vs. Calc (Tolerance +/- 0.4%) EA_Run->Check Pass PASS: Confirm Purity >99.5% Check->Pass Within Range Fail FAIL: Values Deviate >0.4% Check->Fail Out of Range AnalyzeFail Analyze Deviation Type Fail->AnalyzeFail LowC Low %C, Low %N: Inorganic Contamination (Check Ash/Salts) AnalyzeFail->LowC HighC High %C: Solvent Trap (Toluene?) or Incomplete Drying AnalyzeFail->HighC LowN Low %N: Incomplete Combustion of Nitro Group AnalyzeFail->LowN Reprocess Recrystallize & Dry LowC->Reprocess HighC->Reprocess LowN->EA_Run Optimize O2 Injection

Figure 1: Decision logic for validating N-2-biphenylyl-4-methyl-3-nitrobenzamide purity via Elemental Analysis.

Results & Discussion: Interpreting the Data

When analyzing the results, use the following guide to interpret "Pass" vs. "Fail" scenarios.

Scenario A: The Perfect Pass (Confirmation)
  • Calculated: C: 72.28%, H: 4.85%, N: 8.43%

  • Found: C: 72.15%, H: 4.89%, N: 8.38%

  • Analysis: All values are within the ±0.4% limit. The slight deviation in Hydrogen is typical due to ambient moisture absorption during weighing. This confirms the bulk material is pure N-2-biphenylyl-4-methyl-3-nitrobenzamide.

Scenario B: The "Solvent Trap" Failure
  • Found: C: 70.50%, H: 4.60%, N: 8.10%

  • Analysis: Carbon is significantly lower than expected (-1.78%).

  • Cause: This often indicates the presence of inorganic salts (e.g., NaCl from the brine wash) or water (if the compound is a hydrate). Since C, H, and N are all lower proportionally, the sample likely contains non-combustible material (ash).

    • Action: Perform a sulfated ash test or re-wash the solid with water to remove salts.

Scenario C: The "DCM Solvate" Failure
  • Found: C: 68.10%, H: 4.50%, N: 7.90%

  • Analysis: If the sample was recrystallized from Dichloromethane (DCM), the trapped solvent (

    
    ) lowers the Nitrogen percentage (dilution effect) and alters the Carbon ratio.
    
    • Action: Re-dry at a higher temperature or switch to Recrystallization from Ethanol.

Troubleshooting & Alternatives

If EA consistently fails despite rigorous purification, consider these factors specific to nitro-benzamides:

  • Nitro Group Resistance: The

    
     group can sometimes be difficult to reduce completely to 
    
    
    
    in standard combustion tubes.
    • Solution: Add a small amount of V2O5 (Vanadium Pentoxide) to the tin capsule as a combustion aid to ensure complete oxidation/reduction.

  • Hygroscopicity: The amide bond can form hydrogen bonds with atmospheric water.

    • Solution: Handle the sample in a dry box or equilibrate the sample to ambient humidity and calculate for a hemi-hydrate (

      
      ) model to see if values match.
      

References

  • ACS Publications. (2022). Data Requirements for the Publication of Organic Compounds: Elemental Analysis. American Chemical Society. Available at: [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Nitrobenzamide Derivatives. Available at: [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

N-2-biphenylyl-4-methyl-3-nitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex synthetic intermediates and novel pharmacophores. N-(2-biphenylyl)-4-methyl-3-nitrobenzamide represents a class of sterically hindered, lipophilic nitroaromatic amides often utilized in advanced structure-activity relationship (SAR) studies.

Due to its specific structural moieties—a reactive nitroaromatic ring and a highly lipophilic biphenyl system—this compound demands rigorous operational and disposal protocols. Improper handling not only poses acute laboratory hazards but also risks long-term environmental persistence.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous at a molecular level. Standard safety data sheets for related nitrobenzamides classify them as acute oral toxicants and respiratory irritants [2], but the specific architecture of N-(2-biphenylyl)-4-methyl-3-nitrobenzamide introduces compounded risks:

  • Nitroaromatic Toxicity: The 3-nitro group (

    
    ) on the benzamide core is highly susceptible to enzymatic reduction by intracellular nitroreductases. This reduction forms reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to cellular macromolecules, inducing oxidative stress and potential genotoxicity.
    
  • Biphenyl-Induced Lipophilicity: The 2-biphenylyl substituent significantly increases the compound's partition coefficient (

    
    ). This enhanced lipophilicity facilitates rapid dermal absorption and cellular membrane permeation. Environmentally, it makes the compound highly bioaccumulative and persistent in aquatic ecosystems if improperly discarded.
    
  • Amide Stability: The sterically hindered amide bond is highly resistant to ambient hydrolysis. Consequently, environmental degradation is exceptionally slow, mandating high-temperature incineration for complete molecular destruction.

Quantitative Waste Stream Segregation

Proper disposal begins at the bench. All waste generated during the handling of this compound must be strictly segregated to comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations [1].

Waste StreamTypical Matrix / SolventsApplicable EPA RCRA CodesPrimary Hazard ProfileApproved Accumulation Container
Contaminated Solids Powder residues, Kimwipes, PPE, VialsCharacteristic ToxicDermal/Inhalation ToxicityPuncture-resistant, sealed chemical waste bin
Halogenated Liquids Dichloromethane (DCM), ChloroformF002Hepatotoxicity, Persistent PollutantVented High-Density Polyethylene (HDPE) Carboy
Non-Halogenated Liquids DMSO, Methanol, Ethyl AcetateF003, F005Flammability, Systemic ToxicityVented High-Density Polyethylene (HDPE) Carboy
Spill Cleanup Debris Vermiculite, Silica gel, Absorbent padsVaries based on solventMixed Hazards (Toxicity + Flammability)Wide-mouth, sealable HDPE drum

Operational & Disposal Workflows

The following protocols are designed as self-validating systems to ensure safety and compliance at every step of the experimental lifecycle.

Protocol A: Safe Solubilization and Handling
  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, flame-retardant lab coat). Verify the fume hood is operating at a face velocity of 80-100 feet per minute (fpm).

  • Weighing: Use an analytical balance enclosed in a draft shield. To prevent aerosolization of the fine powder, use an anti-static weighing boat.

  • Solubilization: Transfer the solid to a glass vial. Add the required solvent (e.g., DMSO for biological assays) slowly down the side of the vial. Cap immediately and vortex.

  • Decontamination: Wipe down the balance and fume hood surface with an isopropanol-dampened Kimwipe, followed by a dry wipe.

  • Validation Check: Visually inspect the solution against a white background. Any remaining particulates indicate incomplete solubilization, requiring gentle sonication. Heterogeneous solutions can lead to inaccurate dosing and unexpected precipitation during disposal.

Protocol B: RCRA-Compliant Waste Disposal
  • Solid Waste: Place all contaminated weighing boats, pipette tips, and Kimwipes into a sealable chemical waste bag. Label explicitly as "Toxic Solid Waste - Contains Nitroaromatics" [3].

  • Liquid Waste (Halogenated): If the compound was dissolved in chlorinated solvents, transfer the liquid to a designated halogenated waste carboy. Ensure the carboy is properly vented and labeled with EPA waste code F002.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO or alcohols, transfer to a non-halogenated waste carboy. Label with EPA waste codes F003/F005.

  • Final Disposal: Coordinate with Environmental Health and Safety (EHS) for pickup. The waste must be destined for high-temperature incineration at a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF) [4].

  • Validation Check: Verify the pH of aqueous non-halogenated waste streams (must be between 4.0 and 9.0) before sealing the carboy to prevent pressure buildup from incompatible chemical mixtures.

Protocol C: Emergency Spill Response
  • Containment: If the spill is a powder, gently cover it with damp paper towels to prevent dust generation and inhalation exposure. If liquid, surround the spill with an inert absorbent (e.g., vermiculite).

  • Collection: Using a non-sparking scoop, transfer the absorbed material into a wide-mouth HDPE container.

  • Neutralization: Wash the spill area with a mild detergent solution, followed by an ethanol wipe to remove residual lipophilic traces.

  • Validation Check: Because biphenyl compounds are highly conjugated, shine a handheld UV lamp (254 nm / 365 nm) over the spill area. The absence of fluorescence or UV shadows confirms the complete removal of the compound before you remove your PPE.

Waste Management Decision Pathway

G Start N-(2-biphenylyl)-4-methyl-3-nitrobenzamide Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid SolidDisp Double-bagged in Toxic Waste Bin Solid->SolidDisp Halo Halogenated Solvents (DCM, Chloroform) Liquid->Halo Chlorinated Solvents NonHalo Non-Halogenated Solvents (DMSO, MeOH, EtOAc) Liquid->NonHalo DMSO/Alcohols HaloDisp Halogenated Carboy (EPA F002) Halo->HaloDisp NonHaloDisp Non-Halogenated Carboy (EPA F003/F005) NonHalo->NonHaloDisp Incineration High-Temperature Incineration (RCRA Compliant Facility) SolidDisp->Incineration HaloDisp->Incineration NonHaloDisp->Incineration

Fig 1. Cradle-to-grave waste segregation and disposal workflow for nitroaromatic biphenyl amides.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations US Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste Cleanups & Management US Environmental Protection Agency (EPA) [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling N-2-biphenylyl-4-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for laboratory personnel handling N-2-biphenylyl-4-methyl-3-nitrobenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of its constituent chemical moieties: aromatic amides and nitroaromatic compounds. A conservative approach is paramount, treating the substance with a high degree of caution.

The structural components of N-2-biphenylyl-4-methyl-3-nitrobenzamide suggest potential health hazards. Aromatic nitro compounds are known for their toxicity upon ingestion, inhalation, or skin absorption. A primary concern is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis, headaches, and dizziness. Furthermore, aromatic amides can be irritants to the skin, eyes, and respiratory system.

I. Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Before handling N-2-biphenylyl-4-methyl-3-nitrobenzamide, it is crucial to understand its potential hazards and to work in a well-ventilated area, preferably within a chemical fume hood.[1][2] An operational plan should be in place, and all personnel must be familiar with the location and operation of safety showers and eyewash stations.[2][3]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure. The following table outlines the recommended PPE for handling N-2-biphenylyl-4-methyl-3-nitrobenzamide.

PPE CategoryRecommended EquipmentStandardRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a risk of splashing.[1][4]EN 166 (EU) or ANSI Z87.1 (US)To protect the eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.[1][5]ASTM F739 or EN 374To prevent skin contact and absorption. Gloves should be inspected for any signs of degradation or perforation before use.[1] Contaminated outer gloves should be removed and disposed of within the fume hood.[5]
Body Protection A flame-resistant lab coat, fully buttoned with sleeves extended to the wrists.[6][7]NFPA 2112To protect the skin from spills and prevent contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used, especially when handling the powder outside of a fume hood.[4][6] For larger spills or situations with a higher potential for aerosolization, a full-face respirator with appropriate cartridges is advised.[1][5]NIOSH (US) or EN 149 (Europe)To prevent the inhalation of fine powders or aerosols.[6]
Foot Protection Closed-toe, chemical-resistant shoes.[6]ASTM F2413To protect the feet from spills.
III. Procedural Workflow for PPE Usage

The correct sequence for donning and doffing PPE is critical to prevent cross-contamination.

  • Hair and Shoe Covers: If required by facility protocols.[5]

  • Gown/Lab Coat: Fully fasten all closures.

  • Mask/Respirator: Ensure a proper fit and seal.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

  • Outer Gloves: Remove and discard in the appropriate waste container.

  • Gown/Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Remove from the back of the head.

  • Mask/Respirator: Remove by handling the straps only.

  • Inner Gloves: Remove and discard.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[8]

Diagram: PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Prep Assess Risks & Consult SDS/Safety Guide Select_PPE Select Appropriate PPE Based on Task Prep->Select_PPE Don_Gown 1. Don Gown/Lab Coat Select_PPE->Don_Gown Don_Resp 2. Don Respirator/Mask Don_Gown->Don_Resp Don_Goggles 3. Don Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handling Handle N-2-biphenylyl-4-methyl-3-nitrobenzamide in Fume Hood Don_Gloves->Handling Doff_Gloves_Outer 1. Remove Outer Gloves Handling->Doff_Gloves_Outer Dispose_Chem Dispose of Chemical Waste per Institutional Guidelines Handling->Dispose_Chem Doff_Gown 2. Remove Gown Doff_Gloves_Outer->Doff_Gown Doff_Goggles 3. Remove Goggles Doff_Gown->Doff_Goggles Doff_Resp 4. Remove Respirator Doff_Goggles->Doff_Resp Doff_Gloves_Inner 5. Remove Inner Gloves Doff_Resp->Doff_Gloves_Inner Wash_Hands 6. Wash Hands Thoroughly Doff_Gloves_Inner->Wash_Hands Dispose_PPE Dispose of Contaminated PPE in Designated Waste Wash_Hands->Dispose_PPE

Caption: A flowchart illustrating the procedural steps for selecting, donning, handling chemicals, doffing, and disposing of PPE.

IV. Disposal Plan: Managing Contaminated Materials

All disposable PPE used during the handling of N-2-biphenylyl-4-methyl-3-nitrobenzamide should be considered contaminated waste.

Step-by-Step Disposal Protocol:

  • Segregation: Immediately after doffing, place all contaminated items (gloves, disposable gowns, respirator cartridges, etc.) into a designated, clearly labeled, and sealed waste container.

  • Containerization: Use a robust, leak-proof container for solid waste.

  • Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and should include the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

V. Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

This guide is intended to provide a framework for the safe handling of N-2-biphenylyl-4-methyl-3-nitrobenzamide. It is not a substitute for a thorough understanding of the principles of chemical safety and a commitment to a strong safety culture within the laboratory.

References

  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrobenzamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrobenzamide.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Covestro Solution Center. (2012). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Unknown. (n.d.). XIII. CHEMICAL SAFETY.
  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sciencemadness Discussion Board. (2014). Amide handling precautions?.
  • TCI Chemicals. (2018). SAFETY DATA SHEET: 4-Nitrobenzamide.
  • Washington, D.C. - Facilities. (2026). Environmental Health and Safety Manual.
  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals.

Sources

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